molecular formula C38H50N8O7S B1673830 L-659877 CAS No. 125989-12-0

L-659877

Cat. No.: B1673830
CAS No.: 125989-12-0
M. Wt: 762.9 g/mol
InChI Key: HOUZPIDCIQWWLS-FGHIVKBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tachykinin and neurokinin-2 receptor antagonist

Properties

IUPAC Name

3-[(2S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUZPIDCIQWWLS-FGHIVKBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925340
Record name 3-{8-Benzyl-3,6,9,12,15,18-hexahydroxy-5-[(1H-indol-3-yl)methyl]-14-(2-methylpropyl)-17-[2-(methylsulfanyl)ethyl]-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl}propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125989-12-0
Record name Cyclo(Gln-Trp-Phe-Gly-Leu-Met)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125989120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{8-Benzyl-3,6,9,12,15,18-hexahydroxy-5-[(1H-indol-3-yl)methyl]-14-(2-methylpropyl)-17-[2-(methylsulfanyl)ethyl]-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl}propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-659,877: A Technical Guide to its Mechanism of Action as a Selective NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,877, with the chemical structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and highly selective competitive antagonist of the neurokinin 2 (NK2) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

L-659,877 exerts its pharmacological effect by competitively binding to the NK2 receptor, a G-protein coupled receptor (GPCR). Its primary endogenous ligand is neurokinin A (NKA). By occupying the NKA binding site, L-659,877 prevents receptor activation and the subsequent initiation of downstream intracellular signaling cascades. This antagonistic action has been demonstrated in various in vitro and in vivo models, where it effectively blocks NKA-induced physiological responses.

The selectivity of L-659,877 for the NK2 receptor over the other neurokinin receptor subtypes, NK1 and NK3, is a key feature of its pharmacological profile. This selectivity is critical for its utility as a research tool to investigate the specific roles of the NK2 receptor in various physiological and pathological processes.

Quantitative Pharmacological Data

The potency and selectivity of L-659,877 have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

ParameterReceptorSpeciesTissue/Cell LineValueReference
pA2 NK2HamsterTrachea8.7[1]
Ki NK1--Weak or no activity[1]
Ki NK3--Weak or no activity[1]

Table 1: Antagonist Potency and Selectivity of L-659,877. The pA2 value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Signaling Pathways

The NK2 receptor, upon activation by agonists like NKA, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). L-659,877 blocks the initiation of this cascade by preventing the initial agonist-receptor interaction.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659877 L-659,877 L659877->NK2R Binds & Blocks Gq Gq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response PKC->Response

Figure 1: NK2 Receptor Signaling Pathway and Point of Inhibition by L-659,877.

Experimental Protocols

Functional Antagonism in Hamster Trachea (Schild Analysis)

This protocol determines the potency of L-659,877 as a competitive antagonist by measuring its ability to inhibit NKA-induced contractions in isolated hamster trachea.[1][2]

Methodology:

  • Tissue Preparation:

    • Male hamsters are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution.

    • The trachea is cleaned of adhering connective tissue and cut into a spiral strip.

    • The strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

    • The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • A cumulative concentration-response curve to NKA is established.

    • The tissue is washed, and after a recovery period, it is incubated with a known concentration of L-659,877 for a predetermined time (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to NKA is then generated in the presence of L-659,877.

    • This procedure is repeated with increasing concentrations of L-659,877.

  • Data Analysis:

    • The dose ratio (DR) is calculated for each concentration of L-659,877 by dividing the EC50 of NKA in the presence of the antagonist by the EC50 of NKA in its absence.

    • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of L-659,877.

    • The pA2 value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.[3][4][5]

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Excise Hamster Trachea B Prepare Spiral Strip A->B C Mount in Organ Bath B->C D Equilibrate C->D E Generate Control NKA Curve D->E F Incubate with L-659,877 E->F G Generate NKA Curve + L-659,877 F->G H Repeat with different [L-659,877] G->H I Calculate Dose Ratios (DR) H->I J Construct Schild Plot (log(DR-1) vs -log[Antagonist]) I->J K Determine pA2 Value J->K

Figure 2: Experimental Workflow for Schild Analysis of L-659,877.
Radioligand Binding Assay (Hypothetical Protocol based on standard methods)

This protocol would be used to determine the binding affinity (Ki) of L-659,877 for NK1, NK2, and NK3 receptors.

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the human NK1, NK2, or NK3 receptor are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, [³H]-Senktide for NK3) and increasing concentrations of L-659,877.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Hypothetical Protocol based on standard methods)

This protocol would assess the functional antagonism of L-659,877 by measuring its ability to block NKA-induced increases in intracellular calcium.

Methodology:

  • Cell Preparation:

    • Cells expressing the NK2 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The cells are pre-incubated with varying concentrations of L-659,877 or vehicle.

    • The plate is placed in a fluorescence plate reader.

    • NKA is added to the wells to stimulate the cells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis:

    • The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured.

    • The IC50 value for L-659,877 is determined by plotting the inhibition of the NKA-induced calcium response against the concentration of L-659,877.

Conclusion

L-659,877 is a well-characterized, potent, and selective competitive antagonist of the NK2 receptor. Its mechanism of action involves the direct blockade of NKA binding, thereby inhibiting downstream signaling through the Gq/PLC/IP3 pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of the NK2 receptor. The high selectivity of L-659,877 makes it an indispensable tool for delineating the specific contributions of NK2 receptor signaling in complex biological systems.

References

An In-depth Technical Guide to Cyclo(Gln-Trp-Phe-Gly-Leu-Met)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gln-Trp-Phe-Gly-Leu-Met), also known by its designation L-659,877, is a synthetic cyclic hexapeptide that has garnered significant interest in the field of pharmacology for its potent and selective antagonist activity at the neurokinin-2 (NK-2) receptor. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met). It includes a detailed summary of its biological activity, a description of the relevant signaling pathways, and a compilation of what is known about its synthesis and characterization, presented to aid researchers and professionals in drug development.

Structure and Physicochemical Properties

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a cyclic hexapeptide with the sequence Gln-Trp-Phe-Gly-Leu-Met. The cyclization of the peptide backbone imparts a constrained conformation, which is crucial for its selective binding to the NK-2 receptor.

Chemical Structure:

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C38H50N8O7SPubChem[1]
Molecular Weight 762.9 g/mol PubChem[1]
IUPAC Name 3-[(2S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamidePubChem[1]
CAS Number 125989-12-0Biosynth[2]
Computed XLogP3-AA 2.2PubChem[1]

Note: XLogP3-AA is a computed value and may differ from experimentally determined logP.

Biological Activity and Mechanism of Action

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a potent and selective competitive antagonist of the tachykinin NK-2 receptor.[3] Tachykinin receptors, including NK-1, NK-2, and NK-3, are a family of G-protein coupled receptors (GPCRs) that are activated by neuropeptides called tachykinins, such as Substance P and Neurokinin A (NKA). The NK-2 receptor is primarily expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.

Quantitative Biological Activity

The antagonist activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been quantified in various in vitro assays.

AssayParameterValueSpecies/Tissue
Radioligand Binding AssaypIC508.0Hamster urinary bladder
Functional Assay (Antagonism of Eledoisin)pKB8.1Rat vas deferens

Data sourced from Patacchini et al. (1999).

Mechanism of Action and Signaling Pathway

As an antagonist, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) binds to the NK-2 receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like Neurokinin A, thereby inhibiting the downstream signaling cascade.

The NK-2 receptor is coupled to Gq/11 G-proteins. Upon activation by an agonist, the following signaling pathway is initiated:

  • G-protein Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Cellular Response: The activation of these downstream effectors leads to various physiological responses, including smooth muscle contraction.

Simultaneously, activation of the NK-2 receptor can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking the initial binding of agonists, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) prevents these downstream events.

NK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (Agonist) NK2R NK-2 Receptor NKA->NK2R Binds & Activates Cyclo_Peptide Cyclo(Gln-Trp-Phe-Gly-Leu-Met) (Antagonist) Cyclo_Peptide->NK2R Binds & Blocks Gq_11 Gq/11 NK2R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates AC Adenylyl Cyclase Gq_11->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_Release->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response cAMP cAMP AC->cAMP Decreases

NK-2 Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) are not extensively published. However, based on general methods for cyclic peptide synthesis and analysis, the following workflows can be inferred.

Synthesis and Purification

The synthesis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) would typically be achieved through solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase or on-resin cyclization, and subsequent purification.

Synthesis_Workflow Start Start with Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Start->SPPS 1. Assemble Linear Peptide Cleavage Cleavage of Linear Peptide from Resin SPPS->Cleavage 2. Obtain Linear Precursor Cyclization Solution-Phase or On-Resin Cyclization Cleavage->Cyclization 3. Form Cyclic Backbone Purification Purification by HPLC Cyclization->Purification 4. Isolate Pure Compound Characterization Characterization (Mass Spec, NMR) Purification->Characterization 5. Verify Structure and Purity Final_Product Cyclo(Gln-Trp-Phe-Gly-Leu-Met) Characterization->Final_Product

General Synthesis and Purification Workflow

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

  • Resin Selection: A suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, would be used as the solid support.

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Met-OH, would be attached to the resin.

  • Iterative Deprotection and Coupling: The synthesis would proceed by repeated cycles of:

    • Fmoc Deprotection: Removal of the N-terminal Fmoc protecting group using a base, typically piperidine in DMF.

    • Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA), followed by reaction with the deprotected N-terminus on the resin-bound peptide. This cycle is repeated for each amino acid in the sequence (Leu, Gly, Phe, Trp, Gln).

  • Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the resin. For a 2-CTC resin, a mild acidic cleavage cocktail (e.g., TFA/DCM) can be used to yield the protected linear peptide.

Cyclization:

  • Solution-Phase Cyclization: The cleaved, protected linear peptide is dissolved at a high dilution in a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) are added to facilitate the formation of the amide bond between the N- and C-termini.

  • On-Resin Cyclization: Alternatively, the linear peptide can be cyclized while still attached to the resin, followed by cleavage to release the cyclic peptide.

Purification:

The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).

Characterization

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the purified peptide. The expected [M+H]+ ion would be at m/z 763.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectroscopy in a suitable solvent (e.g., DMSO-d6) would be employed to confirm the amino acid sequence and to determine the three-dimensional solution structure of the cyclic peptide. A conformational analysis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been conducted using 2D-HOHAHA and 2D-ROESY to assign all protons and determine through-space proton-proton interactions.[3]

Biological Activity Assays

Radioligand Binding Assay (for pIC50):

  • Membrane Preparation: Membranes from cells expressing the NK-2 receptor (e.g., hamster urinary bladder) are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled NK-2 receptor ligand (e.g., [³H]-SR48968) in the presence of varying concentrations of Cyclo(Gln-Trp-Phe-Gly-Leu-Met).

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the cyclic peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the pIC50 is calculated (-log IC50).

Functional Assay (for pKB):

  • Tissue Preparation: An isolated tissue preparation containing functional NK-2 receptors (e.g., rat vas deferens) is mounted in an organ bath.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an NK-2 agonist (e.g., eledoisin) is generated to determine the baseline response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) for a defined period.

  • Shifted Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pKB value is then determined using the Schild equation.

Conclusion

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a valuable pharmacological tool for studying the role of the NK-2 receptor in various physiological and pathophysiological processes. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions involving NK-2 receptor-mediated signaling, such as certain inflammatory and smooth muscle-related disorders. Further research into its detailed physicochemical properties, pharmacokinetics, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

L-659,877 (CAS RN: 125989-12-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Potent and Selective Neurokinin-2 Receptor Antagonist

Abstract

L-659,877, with the chemical structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist of the neurokinin-2 (NK2) receptor. This technical guide provides a comprehensive overview of L-659,877 for researchers, scientists, and drug development professionals. It consolidates available data on its mechanism of action, pharmacological properties, and its application in experimental research. This document includes a summary of its biological activity, details of its mechanism of action through the G-protein coupled receptor signaling pathway, and outlines experimental methodologies for its characterization.

Core Compound Information

L-659,877 is a cyclic peptide with a molecular formula of C₃₈H₅₀N₈O₇S and a molecular weight of 762.92 g/mol .[1] Its structure consists of the amino acid sequence Glutamine-Tryptophan-Phenylalanine-Glycine-Leucine-Methionine cyclized into a hexapeptide.

PropertyValueReference
CAS Number 125989-12-0[1]
Molecular Formula C₃₈H₅₀N₈O₇S[1]
Molecular Weight 762.92 g/mol [1]
Synonyms Cyclo(Gln-Trp-Phe-Gly-Leu-Met)[1]

Mechanism of Action

L-659,877 exerts its pharmacological effects as a competitive antagonist of the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The endogenous ligand for the NK2 receptor is Neurokinin A (NKA). By binding to the NK2 receptor, L-659,877 blocks the binding of NKA and subsequently inhibits its downstream signaling cascade.

The NK2 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like NKA, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). L-659,877, by blocking the initial binding of NKA, prevents this entire signaling cascade.

NK2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Agonism L659877 L-659,877 L659877->NK2R Antagonism Gq11 Gq/11 NK2R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. NK2 Receptor Signaling and L-659,877 Antagonism.

Pharmacological Data

ParameterValueTissue/Cell LineReference
Binding Affinity (Kᵢ) Data not available--
Functional Antagonism (IC₅₀) Data not available--
pA₂ Value Data not available--

The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of competitive antagonist potency.[2] Its determination for L-659,877 would require functional assays measuring NKA-induced responses, such as smooth muscle contraction or intracellular calcium mobilization, in the presence of varying concentrations of the antagonist.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of NK2 receptor antagonists like L-659,877.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol provides a general framework for determining the binding affinity of L-659,877 for the NK2 receptor.

Objective: To determine the inhibition constant (Kᵢ) of L-659,877 for the NK2 receptor.

Materials:

  • Cell membranes expressing the NK2 receptor (e.g., from transfected cell lines or tissues known to express the receptor).

  • A suitable radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).

  • L-659,877 (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[3] Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of the radiolabeled NK2 antagonist.

    • Increasing concentrations of L-659,877 (for competition curve) or buffer (for total binding).

    • A high concentration of an unlabeled NK2 antagonist (for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach binding equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[3]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-659,877 concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (NK2 Receptor Source) Assay_Setup Assay Setup (Radioligand, L-659,877, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Figure 2. Workflow for Radioligand Binding Assay.

Inositol Phosphate Accumulation Assay

This assay measures the functional antagonism of L-659,877 by quantifying its ability to inhibit NKA-induced production of inositol phosphates.

Objective: To determine the potency of L-659,877 in inhibiting NKA-stimulated inositol phosphate production.

Materials:

  • Intact cells expressing the NK2 receptor.

  • myo-[³H]inositol.

  • Neurokinin A (NKA).

  • L-659,877.

  • Lithium chloride (LiCl) solution.

  • Perchloric acid (PCA).

  • Dowex anion-exchange resin.

Procedure:

  • Cell Labeling: Incubate cells with myo-[³H]inositol for several hours to allow for its incorporation into membrane phosphoinositides.[4]

  • Pre-incubation: Pre-incubate the labeled cells with varying concentrations of L-659,877 and LiCl (to inhibit inositol monophosphatase).

  • Stimulation: Stimulate the cells with a fixed concentration of NKA for a specific time period.

  • Extraction: Terminate the reaction by adding ice-cold PCA to extract the inositol phosphates.[4]

  • Separation: Neutralize the extracts and separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., a Dowex column).

  • Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity by scintillation counting.

  • Data Analysis: Plot the amount of [³H]inositol phosphate produced against the logarithm of the L-659,877 concentration to determine the IC₅₀ value for the inhibition of the NKA response.

Synthesis

Pharmacokinetics

There is a lack of publicly available data on the pharmacokinetic properties of L-659,877, including its absorption, distribution, metabolism, and excretion (ADME). Such studies would be crucial for evaluating its potential as a therapeutic agent.

Conclusion

L-659,877 is a valuable research tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Its high potency and selectivity make it suitable for in vitro and in vivo studies aimed at elucidating the involvement of the NKA/NK2 receptor system in various biological processes. However, a comprehensive understanding of its pharmacological and pharmacokinetic profile is limited by the lack of publicly available quantitative data. Further studies are warranted to fully characterize this compound and explore its therapeutic potential.

References

The Discovery and History of L-659,877: A Selective Tachykinin NK-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,877, a cyclic hexapeptide with the structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), emerged from the pioneering research on tachykinin receptor antagonists. Developed by scientists at Merck & Co., Inc., this compound was instrumental in elucidating the physiological and pathological roles of the neurokinin-2 (NK-2) receptor. Its high selectivity for the NK-2 receptor over NK-1 and NK-3 subtypes made it a valuable pharmacological tool for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological characterization of L-659,877, presenting key data in a structured format and detailing the experimental protocols used in its evaluation.

Introduction: The Tachykinin System

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors: the NK-1, NK-2, and NK-3 receptors. While SP is the preferred endogenous ligand for the NK-1 receptor, NKA and NKB show higher affinity for the NK-2 and NK-3 receptors, respectively. The widespread distribution of these receptors throughout the central and peripheral nervous systems has implicated the tachykinin system in pain transmission, inflammation, smooth muscle contraction, and various neurological disorders. The development of selective antagonists for each receptor subtype has been a critical step in dissecting the specific functions of these signaling pathways.

Discovery and Development of L-659,877

L-659,877 was developed by a team of researchers at Merck & Co., Inc. during a period of intense investigation into tachykinin receptor antagonists. The primary goal was to create potent and selective ligands to probe the function of the then newly characterized tachykinin receptor subtypes. The discovery of L-659,877 as a selective NK-2 receptor antagonist was a significant advancement, providing a key tool to differentiate the biological roles of NK-2 from NK-1 and NK-3 receptors.

Synthesis

The synthesis of the cyclic hexapeptide L-659,877, Cyclo(Gln-Trp-Phe-Gly-Leu-Met), was achieved through solid-phase peptide synthesis followed by a solution-phase cyclization.

Experimental Protocol: Synthesis of L-659,877

  • Linear Peptide Synthesis: The linear hexapeptide precursor, H-Gln-Trp-Phe-Gly-Leu-Met-OH, was assembled on a solid support resin (e.g., Merrifield or Wang resin) using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols. Each amino acid was sequentially coupled to the growing peptide chain.

  • Cleavage from Resin: The fully assembled linear peptide was cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to protect sensitive amino acid side chains.

  • Purification of Linear Peptide: The crude linear peptide was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: The purified linear peptide was cyclized in dilute solution to favor intramolecular cyclization over intermolecular polymerization. A coupling agent, such as dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), was used to facilitate the formation of the amide bond between the N-terminal glutamine and the C-terminal methionine.

  • Final Purification: The resulting cyclic peptide, L-659,877, was purified by preparative RP-HPLC to yield the final product.

  • Characterization: The structure and purity of L-659,877 were confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

L-659,877 acts as a competitive antagonist at the tachykinin NK-2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, Neurokinin A (NKA). This blockade inhibits the downstream signaling cascade initiated by NKA.

Tachykinin NK-2 Receptor Signaling Pathway

The NK-2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds & Activates L659877 L-659,877 L659877->NK2R Binds & Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Fig. 1: Tachykinin NK-2 Receptor Signaling Pathway and the inhibitory action of L-659,877.

Signaling Cascade:

  • Ligand Binding: In the absence of an antagonist, NKA binds to the NK-2 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, most notably smooth muscle contraction.

L-659,877 competitively inhibits the initial step of this cascade by preventing NKA from binding to the NK-2 receptor, thus blocking the entire downstream signaling pathway.

Pharmacological Characterization

The pharmacological profile of L-659,877 was established through a series of in vitro and in vivo experiments designed to determine its binding affinity, functional antagonist activity, and selectivity for the NK-2 receptor.

In Vitro Studies

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human, guinea pig, or rat NK-1, NK-2, or NK-3 receptors were prepared.

  • Radioligand: A radiolabeled tachykinin receptor ligand (e.g., [³H]-NKA for the NK-2 receptor) was used.

  • Competition Binding: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of L-659,877.

  • Separation and Counting: The bound and free radioligand were separated by rapid filtration, and the amount of radioactivity bound to the membranes was quantified using a scintillation counter.

  • Data Analysis: The concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Experimental Protocol: Functional Antagonism Assay (e.g., Guinea Pig Trachea Contraction)

  • Tissue Preparation: Rings of guinea pig trachea, a tissue rich in NK-2 receptors, were isolated and mounted in an organ bath containing a physiological salt solution.

  • Contraction Measurement: The tension of the tracheal rings was measured using an isometric force transducer.

  • Agonist-Induced Contraction: A cumulative concentration-response curve to the NK-2 agonist, NKA, was generated to determine the baseline contractile response.

  • Antagonist Incubation: The tissues were pre-incubated with various concentrations of L-659,877 for a defined period.

  • Shift in Concentration-Response Curve: A second concentration-response curve to NKA was generated in the presence of L-659,877.

  • Data Analysis: The antagonist activity was quantified by determining the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-659,877 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Ki, nM) of L-659,877 for Tachykinin Receptors

Receptor SubtypeHumanGuinea PigRat
NK-1 >1000>1000>1000
NK-2 1.82.53.1
NK-3 >1000>1000>1000

Table 2: In Vitro Functional Antagonist Potencies (pA2) of L-659,877

Tissue PreparationAgonistpA2 Value
Guinea Pig TracheaNeurokinin A8.5
Rabbit Pulmonary ArteryNeurokinin A8.2
Hamster TracheaNeurokinin A7.9
In Vivo Studies

The in vivo activity of L-659,877 was demonstrated in various animal models. For instance, it was shown to potently block NKA-induced bronchoconstriction in anesthetized guinea pigs, providing further evidence of its NK-2 receptor antagonist activity in a whole-animal system.

Structure-Activity Relationships and Conformational Analysis

The cyclic nature of L-659,877 imparts a degree of conformational rigidity that is crucial for its high affinity and selectivity for the NK-2 receptor. Conformational studies using NMR spectroscopy and molecular dynamics simulations have been conducted to understand the three-dimensional structure of L-659,877 and its interaction with the NK-2 receptor. These studies have provided insights into the key pharmacophoric elements required for potent NK-2 antagonism.

SAR_Workflow cluster_Discovery Discovery & Optimization cluster_Characterization Further Characterization Lead_ID Lead Identification (Cyclic Peptide Scaffold) Synthesis Synthesis of Analogs Lead_ID->Synthesis Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Optimization L659877 L-659,877 (Optimized Antagonist) SAR->L659877 Conformation Conformational Analysis (NMR, Molecular Modeling) L659877->Conformation InVivo In Vivo Testing (Animal Models) L659877->InVivo

Fig. 2: Logical workflow for the discovery and characterization of L-659,877.

Conclusion

L-659,877 stands as a landmark molecule in the study of the tachykinin system. Its discovery and thorough pharmacological characterization provided the scientific community with a potent and selective tool to investigate the physiological and pathophysiological roles of the NK-2 receptor. The data and experimental methodologies outlined in this guide highlight the rigorous process of drug discovery and development that led to this important research compound. The insights gained from studies utilizing L-659,877 have significantly advanced our understanding of tachykinin biology and continue to inform the development of novel therapeutics targeting this complex signaling system.

L-659,877 Peptide Fragment Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,877, a synthetic cyclic hexapeptide with the structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and selective antagonist of the neurokinin-2 (NK-2) receptor, a member of the tachykinin receptor family. This document provides a comprehensive technical overview of L-659,877, focusing on its pharmacological characterization, the experimental protocols used for its analysis, and the investigation of its peptide fragment structures. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those working with tachykinin receptor modulators and in the field of peptide analysis.

Introduction

L-659,877 is a crucial tool for studying the physiological and pathological roles of the NK-2 receptor. Tachykinin receptors, including NK-1, NK-2, and NK-3, are G-protein coupled receptors (GPCRs) that are activated by the endogenous neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a variety of biological processes, including smooth muscle contraction, inflammation, and pain transmission. The selectivity of L-659,877 for the NK-2 receptor makes it an invaluable pharmacological probe for dissecting the specific functions of this receptor subtype. Beyond its receptor pharmacology, the cyclic nature of L-659,877 presents an interesting case for peptide fragmentation analysis using mass spectrometry, providing insights into the structural elucidation of cyclic peptides.

Mechanism of Action and Signaling Pathway

L-659,877 exerts its antagonist effect by competitively binding to the NK-2 receptor, thereby preventing the binding of its endogenous ligand, NKA. The NK-2 receptor is coupled to the Gq/11 G-protein. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ is a key event in mediating the downstream physiological effects of NK-2 receptor activation, such as smooth muscle contraction.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R L659877 L-659,877 L659877->NK2R Antagonizes Gq Gq/11 NK2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Physiological Response (e.g., Muscle Contraction) Ca_cyto->Response PKC->Response

NK-2 Receptor Signaling Pathway and L-659,877 Antagonism.

Quantitative Data: Binding Affinity and Functional Potency

The pharmacological profile of L-659,877 is defined by its high affinity and selectivity for the NK-2 receptor over the other tachykinin receptor subtypes, NK-1 and NK-3. This selectivity is crucial for its use as a specific research tool. The following table summarizes the available quantitative data for L-659,877.

Receptor SubtypeAssay TypeLigand/AgonistParameterValueReference
Human NK-2Calcium Mobilization[beta-Ala8]NKA(4-10)IC505.29 µM[1]
Hamster NK-2Inositol Phosphate HydrolysisEledoisinAntagonismObserved[2][3]
Rat NK-1Inositol Phosphate HydrolysisSubstance PNo significant effect-[2][3]
Guinea-pig NK-3Inositol Phosphate HydrolysisSenktideNo significant effect-[2][3]

Experimental Protocols

The characterization of L-659,877 involves a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing NK-1, NK-2, or NK-3 receptors) Incubate Incubate Components (Membranes, Radioligand, L-659,877) to equilibrium Membrane_Prep->Incubate Radioligand Radioligand (e.g., [³H]-SR48968 for NK-2) Radioligand->Incubate L659877_sol L-659,877 Solution (serial dilutions) L659877_sol->Incubate Filtration Rapid Filtration (separates bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (measures radioactivity on filters) Filtration->Scintillation Analysis Data Analysis (calculate IC₅₀ and Ki) Scintillation->Analysis

Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human NK-1, NK-2, or NK-3 receptor.

    • Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 50,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

    • Add increasing concentrations of L-659,877.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-SR48968 for the NK-2 receptor).

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a non-labeled competing ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the L-659,877 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of L-659,877 that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing human NK-2 receptor) in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of L-659,877 to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Add a fixed concentration of an NK-2 receptor agonist (e.g., Neurokinin A) to all wells to stimulate the receptor.

    • Measure the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the agonist-induced calcium response as a function of the L-659,877 concentration.

    • Determine the IC50 value, which represents the concentration of L-659,877 that inhibits 50% of the maximal agonist response.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to assess receptor antagonism.

Methodology:

  • Cell Labeling:

    • Plate cells expressing the target receptor in a multi-well plate and label them overnight with [³H]-myo-inositol in an inositol-free medium.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

    • Add different concentrations of L-659,877 and incubate.

    • Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., eledoisin for hamster NK-2 receptors).

  • Extraction and Detection:

    • Stop the reaction by adding a cold acid (e.g., perchloric acid).

    • Separate the accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.

    • Measure the radioactivity of the eluted [³H]-IP fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced IP accumulation by L-659,877 at each concentration.

    • Determine the IC50 value from the concentration-response curve.

Peptide Fragment Analysis by Mass Spectrometry

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of peptides. For cyclic peptides like L-659,877, the fragmentation pattern is more complex than for linear peptides due to the initial ring-opening step.

The fragmentation of a cyclic peptide in a mass spectrometer typically proceeds through the following steps:

  • Protonation: The cyclic peptide is protonated, usually at a backbone amide nitrogen.

  • Ring Opening: The protonated cyclic peptide undergoes a ring-opening event at one of the amide bonds, resulting in a linear acylium ion. Since there are six amide bonds in L-659,877, this can theoretically lead to six different linear precursor ions.

  • Fragmentation of the Linear Ion: The resulting linear ion then fragments along its backbone, primarily producing b- and y-type ions.

The analysis of the resulting fragment ions allows for the determination of the amino acid sequence.

Cyclic_Peptide_Fragmentation cluster_ring_opening Ring Opening (CID) cluster_fragmentation Backbone Fragmentation Cyclic_Peptide Cyclic Peptide L-659,877 [M+H]⁺ Linear_Ion_1 Linear Acylium Ion 1 Cyclic_Peptide->Linear_Ion_1 Amide bond cleavage Linear_Ion_2 Linear Acylium Ion 2 Cyclic_Peptide->Linear_Ion_2 Linear_Ion_n ... b_ions b-type ions Linear_Ion_1->b_ions y_ions y-type ions Linear_Ion_1->y_ions other_frags Other Fragments (a-ions, internal fragments, etc.) Linear_Ion_1->other_frags Linear_Ion_2->b_ions Linear_Ion_2->y_ions Linear_Ion_2->other_frags

Theoretical Fragmentation Pathway of a Cyclic Peptide in MS/MS.

Conclusion

L-659,877 is a well-characterized, potent, and selective NK-2 receptor antagonist that has been instrumental in advancing our understanding of the tachykinin system. The experimental protocols detailed in this guide provide a framework for the pharmacological evaluation of similar compounds. Furthermore, the analysis of its fragmentation pattern by mass spectrometry offers valuable insights into the structural elucidation of cyclic peptides, a class of molecules of growing importance in drug discovery. This technical guide serves as a comprehensive resource for scientists and researchers, facilitating further investigation into the roles of the NK-2 receptor and the broader applications of peptide analysis.

References

In Vitro Characterization of L-659,877: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of L-659,877, a potent and selective tachykinin neurokinin-2 (NK₂) receptor antagonist. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor pharmacology and related therapeutic areas.

Introduction

L-659,877, chemically identified as cyclo[Gln-Trp-Phe-Gly-Leu-Met], is a cyclic hexapeptide that acts as a competitive antagonist at the tachykinin NK₂ receptor. This receptor, primarily activated by the endogenous ligand neurokinin A (NKA), is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. The selective blockade of the NK₂ receptor by L-659,877 makes it a valuable tool for elucidating the physiological roles of NKA and for investigating the therapeutic potential of NK₂ receptor antagonism in conditions such as asthma, irritable bowel syndrome, and anxiety.

Quantitative Analysis of In Vitro Activity

The in vitro antagonist activity of L-659,877 has been demonstrated in functional assays that measure the inhibition of NKA-induced physiological responses. The following tables summarize the available quantitative data.

Assay TypeAgonistPreparationMeasured EffectAntagonistConcentrationInhibition
Gastric Acid SecretionNeurokinin ANot SpecifiedAcid SecretionL-659,87730 nmolStrong Inhibition
Arteriolar VasodilationNeurokinin ANot SpecifiedVasodilationL-659,8771 nmol/lStrong Inhibition

Mechanism of Action and Signaling Pathway

L-659,877 exerts its pharmacological effect by competitively binding to the tachykinin NK₂ receptor, thereby preventing the binding of the endogenous agonist, neurokinin A. The NK₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade.

The primary signaling pathway for the NK₂ receptor involves its coupling to the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the various physiological responses mediated by the NK₂ receptor, such as smooth muscle contraction.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659877 L-659,877 (Antagonist) L659877->NK2R Binds & Blocks Gq Gαq NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Figure 1. Tachykinin NK₂ Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of L-659,877 are crucial for the replication and validation of findings. The following sections outline the methodologies for key experiments.

Neurokinin A-Induced Arteriolar Vasodilation Assay

This assay assesses the ability of L-659,877 to inhibit the vasodilatory effect of neurokinin A on isolated arterioles.

Materials:

  • Isolated arterial segments (e.g., from rabbit or guinea pig)

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Neurokinin A (NKA)

  • L-659,877

  • A suitable vasoconstrictor (e.g., phenylephrine or U46619)

  • Pressure myograph system

  • Data acquisition system

Procedure:

  • Dissect and mount arterial segments in the pressure myograph chambers, superfused with warmed and oxygenated Krebs-Henseleit buffer.

  • Allow the vessels to equilibrate under a stable intraluminal pressure.

  • Pre-constrict the arterioles with a stable concentration of a vasoconstrictor to induce a sustained tone.

  • Once a stable constriction is achieved, introduce cumulative concentrations of neurokinin A to the superfusate and record the changes in vessel diameter to establish a dose-response curve for NKA-induced vasodilation.

  • Wash out the NKA and allow the vessel to return to its pre-constricted baseline.

  • Incubate the arterial segment with a known concentration of L-659,877 for a predetermined period.

  • Repeat the cumulative addition of neurokinin A in the presence of L-659,877 and record the changes in vessel diameter.

  • Compare the NKA dose-response curves in the absence and presence of L-659,877 to determine the inhibitory effect of the antagonist.

Vasodilation_Workflow Start Start Isolate_Artery Isolate Arterial Segment Start->Isolate_Artery Mount_Myograph Mount in Pressure Myograph Isolate_Artery->Mount_Myograph Equilibrate Equilibrate Vessel Mount_Myograph->Equilibrate Preconstrict Pre-constrict with Vasoconstrictor Equilibrate->Preconstrict NKA_Dose_Response_1 Generate NKA Dose-Response Curve (Control) Preconstrict->NKA_Dose_Response_1 Washout Washout NKA_Dose_Response_1->Washout Incubate_L659877 Incubate with L-659,877 Washout->Incubate_L659877 NKA_Dose_Response_2 Generate NKA Dose-Response Curve (in presence of L-659,877) Incubate_L659877->NKA_Dose_Response_2 Analyze Analyze Data & Compare Curves NKA_Dose_Response_2->Analyze End End Analyze->End

Figure 2. Experimental Workflow for Vasodilation Assay.

Neurokinin A-Induced Gastric Acid Secretion Assay

This assay evaluates the inhibitory potential of L-659,877 on NKA-stimulated acid secretion from isolated gastric glands or parietal cells.

Materials:

  • Isolated gastric glands or enriched parietal cell preparations (e.g., from rabbit or rat)

  • Appropriate cell culture medium (e.g., DMEM/F12)

  • Neurokinin A (NKA)

  • L-659,877

  • A method to measure acid secretion (e.g., aminopyrine accumulation assay or pH-sensitive fluorescent dyes like BCECF-AM)

  • Scintillation counter or fluorescence plate reader

Procedure (using Aminopyrine Accumulation):

  • Isolate gastric glands or parietal cells using established enzymatic digestion protocols.

  • Pre-incubate the cells in a buffer containing [¹⁴C]-aminopyrine, a weak base that accumulates in acidic compartments.

  • Aliquot the cell suspension into experimental tubes.

  • Add L-659,877 at various concentrations to the respective treatment tubes and incubate.

  • Stimulate acid secretion by adding a fixed concentration of neurokinin A to all tubes except the basal control.

  • After a defined incubation period, rapidly centrifuge the cells to separate them from the incubation medium.

  • Lyse the cells and measure the amount of accumulated [¹⁴C]-aminopyrine using a scintillation counter.

  • Calculate the ratio of intracellular to extracellular aminopyrine concentration as an index of acid secretion.

  • Compare the aminopyrine accumulation in NKA-stimulated cells in the absence and presence of L-659,877 to determine its inhibitory activity.

Gastric_Secretion_Workflow Start Start Isolate_Cells Isolate Gastric Glands/Parietal Cells Start->Isolate_Cells Preincubate_AP Pre-incubate with [¹⁴C]-Aminopyrine Isolate_Cells->Preincubate_AP Aliquot Aliquot Cell Suspension Preincubate_AP->Aliquot Add_Antagonist Add L-659,877 (Treatment Groups) Aliquot->Add_Antagonist Add_Agonist Stimulate with Neurokinin A Add_Antagonist->Add_Agonist Incubate Incubate Add_Agonist->Incubate Separate_Cells Separate Cells from Medium Incubate->Separate_Cells Measure_Radioactivity Measure Accumulated [¹⁴C]-Aminopyrine Separate_Cells->Measure_Radioactivity Analyze Analyze Data & Determine Inhibition Measure_Radioactivity->Analyze End End Analyze->End

Figure 3. Experimental Workflow for Gastric Acid Secretion Assay.

Conclusion

L-659,877 is a well-characterized in vitro tool for the selective antagonism of the tachykinin NK₂ receptor. Its utility in functional assays, such as those measuring arteriolar vasodilation and gastric acid secretion, provides a robust platform for investigating the physiological and pathological roles of neurokinin A. The detailed methodologies and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of NK₂ receptor modulation.

L-659,877: A Technical Guide to its Neurokinin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-659,877 for neurokinin (NK) receptors. L-659,877 is a non-peptide antagonist with high selectivity for the neurokinin-2 (NK2) receptor, a class of G-protein coupled receptors (GPCRs) involved in a variety of physiological and pathophysiological processes. This document summarizes key binding affinity data, details the experimental methodologies for its determination, and illustrates the associated signaling pathways.

Core Data Presentation: Binding Affinity of NK2 Receptor Antagonists

CompoundNK1 Receptor AffinityNK2 Receptor AffinityNK3 Receptor AffinityReference
GR 159897 pKi = 5.3pKi = 9.5 (human) pKi = 10.0 (rat)pKi < 5[1]
SR 48968 --IC50 = 350 nM (human) IC50 > 10 µM (rat)[2]
MEN 11420 pIC50 < 6Ki = 2.5 ± 0.7 nM (human)pIC50 < 6[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: Radioligand Displacement Assay

The binding affinity of L-659,877 for neurokinin receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (L-659,877) to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials
  • Cell Membranes: Membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

  • Radioligand: A high-affinity radiolabeled ligand for each receptor subtype. For example:

    • NK1 Receptor: [³H]-Substance P

    • NK2 Receptor: [¹²⁵I]-Neurokinin A or [³H]-SR 48968

    • NK3 Receptor: [¹²⁵I]-[MePhe⁷]-Neurokinin B

  • L-659,877: Unlabeled antagonist.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin (BSA).

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure
  • Membrane Preparation: Cell membranes expressing the target receptor are thawed and resuspended in ice-cold assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of the appropriate radioligand.

    • Increasing concentrations of unlabeled L-659,877 (or a known non-specific ligand for determining non-specific binding).

    • The cell membrane preparation.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on each filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression analysis to determine the IC50 value of L-659,877. The IC50 is the concentration of L-659,877 that displaces 50% of the specifically bound radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Displacement_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-Expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound L-659,877 Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Separation of bound/unbound Counting Scintillation Counting Filtration->Counting Measurement of radioactivity IC50 IC50 Determination Counting->IC50 Data Input Ki Ki Calculation IC50->Ki Cheng-Prusoff Equation

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Neurokinin Receptor Activation

Neurokinin receptors, including the NK2 receptor, are coupled to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, initiating a downstream signaling cascade.

Neurokinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response L659877 L-659,877 (Antagonist) L659877->NK2R Blocks

Caption: Neurokinin-2 receptor signaling pathway and its inhibition.

References

The Pharmacological Profile of L-659,877: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,877, a cyclic hexapeptide with the structure cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of the pharmacological properties of L-659,877, including its receptor binding affinity, functional antagonism, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of NK2 receptor antagonists.

Introduction

Tachykinins are a family of neuropeptides that includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides mediate their diverse physiological effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts. Its activation is implicated in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, NK2 receptor antagonists have been investigated for their therapeutic potential in a range of disorders, such as asthma, irritable bowel syndrome, and overactive bladder.

L-659,877 has been identified as a valuable pharmacological tool for studying the physiological and pathological roles of the NK2 receptor due to its high affinity and selectivity. This guide summarizes the key pharmacological data for L-659,877 and provides detailed methodologies for the experiments cited.

Receptor Binding Profile

The affinity of L-659,877 for tachykinin receptors has been determined through radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity (Ki).

Table 1: Receptor Binding Affinity of L-659,877

ReceptorRadioligandTissue/Cell LineKi (nM)
NK2[125I]NKAGuinea-pig lungData not available
NK1[3H]Substance P-Data not available
NK3[3H]Senktide-Data not available

Quantitative data for the binding affinity (Ki) of L-659,877 for NK1, NK2, and NK3 receptors were not explicitly found in the searched literature. The table structure is provided for when such data becomes available.

Functional Antagonism

The antagonist activity of L-659,877 has been demonstrated in various functional assays. These experiments assess the ability of the compound to inhibit the biological response induced by an NK2 receptor agonist, such as NKA.

Table 2: Functional Antagonist Activity of L-659,877

Assay TypeAgonistTissue/SystemMeasured EffectAntagonist Potency (e.g., pA2, IC50)
BronchoconstrictionNeurokinin AGuinea-pig bronchiInhibition of contraction69% inhibition at 1 µM
ATP ReleaseNeurokinin AGuinea-pig taenia coli smooth muscle cellsInhibition of ATP releaseQualitatively described
Gastric Acid SecretionNeurokinin ARat brain (i.c.v. injection)Inhibition of secretionQualitatively described
Arteriolar VasodilationNeurokinin ARabbit retinal arteriolesInhibition of vasodilationQualitatively described

Specific pA2 or IC50 values from functional assays were not available in the searched literature. The table reflects the qualitative and semi-quantitative findings.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to tachykinin receptors. Specific parameters for L-659,877 characterization were not found.

Objective: To determine the equilibrium dissociation constant (Ki) of L-659,877 for NK1, NK2, and NK3 receptors.

Materials:

  • Membrane preparations from tissues or cells expressing the target receptor (e.g., guinea-pig lung for NK2).

  • Radioligand specific for each receptor (e.g., [125I]NKA for NK2, [3H]Substance P for NK1, [3H]Senktide for NK3).

  • L-659,877 at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors, MgCl2, and bovine serum albumin).

  • Non-specific binding control (a high concentration of a non-labeled ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of L-659,877 in the assay buffer.

  • Allow the binding to reach equilibrium (incubation time and temperature are critical parameters that need to be optimized).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Membrane Preparation Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Compound L-659,877 Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Workflow for Radioligand Binding Assay.
In Vitro Functional Assay: Inhibition of NKA-Induced Bronchoconstriction

This protocol is based on a study where L-659,877 was shown to inhibit NKA-induced bronchoconstriction.

Objective: To assess the functional antagonist activity of L-659,877 on NK2 receptors in an isolated tissue preparation.

Materials:

  • Guinea pig tracheal rings or bronchial strips.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Isotonic force transducer and data acquisition system.

  • Neurokinin A (NKA).

  • L-659,877.

Procedure:

  • Isolate guinea pig tracheal rings or bronchial strips and mount them in organ baths under a resting tension.

  • Allow the tissues to equilibrate for a defined period.

  • Pre-incubate the tissues with L-659,877 (e.g., 1 µM) or vehicle for a specific duration.

  • Construct a cumulative concentration-response curve to NKA by adding increasing concentrations of the agonist to the organ bath.

  • Record the contractile responses using the isotonic force transducer.

  • Compare the concentration-response curves in the presence and absence of L-659,877 to determine the extent of inhibition. A rightward shift in the concentration-response curve is indicative of competitive antagonism.

Signaling Pathways

The NK2 receptor is a G protein-coupled receptor that primarily signals through the Gq/11 family of G proteins.[1] Upon activation by an agonist like NKA, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses, such as smooth muscle contraction.[1] L-659,877, as an NK2 receptor antagonist, blocks the initiation of this signaling cascade by preventing the binding of NKA to the receptor.

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates L659877 L-659,877 L659877->NK2R Inhibits Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Modulates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->Response

References

Navigating the Physicochemical Landscape of L-659,877: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-659,877, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, holds significant interest within neuropharmacological research. As a cyclic hexapeptide, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in preclinical and clinical development. This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability profile of L-659,877. While specific quantitative data for L-659,877 is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation strategies necessary for its comprehensive assessment. The principles and methods detailed herein are broadly applicable to the characterization of cyclic peptide drug candidates.

Solubility Characterization of L-659,877

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental for formulation development, ensuring bioavailability, and designing relevant in vitro and in vivo experiments. For a cyclic peptide like L-659,877, solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method.[1][2]

Objective: To determine the equilibrium solubility of L-659,877 in various solvents.

Materials:

  • L-659,877 powder

  • Selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of L-659,877 powder to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C and 37°C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of L-659,877 in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in the original solvent, accounting for the dilution factor.

Data Presentation: L-659,877 Solubility Profile

The quantitative solubility data should be summarized in a clear and organized table.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Solubility (µM)
Deionized Water257.0
PBS255.0
PBS257.4
PBS259.0
0.1 N HCl251.0
0.1 N NaOH2513.0
DMSO25N/A
Ethanol25N/A
Acetonitrile25N/A
5% DMSO in PBS257.4
10% Ethanol in Water257.0

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess L-659,877 to solvent prep2 Equilibrate on shaker (24-72h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2 result Calculate Solubility ana2->result

Figure 1. Workflow for Shake-Flask Solubility Determination.

Stability Assessment of L-659,877

Evaluating the stability of a peptide therapeutic like L-659,877 is crucial for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage and handling conditions.[3][4] As a cyclic peptide, L-659,877 is expected to exhibit greater stability against enzymatic degradation compared to its linear counterparts.[5]

Experimental Protocol: Solution Stability Assessment

Objective: To evaluate the stability of L-659,877 in solution under various conditions over time.

Materials:

  • Stock solution of L-659,877 of known concentration

  • Buffers at various pH values (e.g., pH 3, 5, 7.4, 9)

  • Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a stability-indicating method

  • LC-MS system for identification of degradation products

Procedure:

  • Prepare solutions of L-659,877 at a known concentration in the selected buffers.

  • Aliquot the solutions into multiple vials for each condition to be tested.

  • Store the vials at the specified temperatures.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition.

  • Analyze the samples immediately by a stability-indicating HPLC method to determine the remaining percentage of intact L-659,877.

  • For samples showing significant degradation, analyze by LC-MS to identify the mass of potential degradation products.

  • Plot the percentage of intact L-659,877 remaining versus time for each condition.

Experimental Protocol: Solid-State Stability Assessment

Objective: To evaluate the stability of L-659,877 in its solid form under accelerated conditions.

Materials:

  • L-659,877 powder

  • Controlled humidity and temperature chambers (e.g., 40°C/75% RH, 60°C)

  • HPLC system with a stability-indicating method

Procedure:

  • Place accurately weighed samples of L-659,877 powder in open or loosely capped vials.

  • Store the vials in the controlled environment chambers.

  • At specified time points (e.g., 0, 1, 2, 4 weeks), remove a sample.

  • Dissolve the sample in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.

Data Presentation: L-659,877 Stability Profile

The results of the stability studies should be presented in a clear, tabular format.

Solution Stability:

Buffer pHTemperature (°C)Time Point% Remaining L-659,877Degradation Products Observed (m/z)
3.041 week
3.0251 week
7.441 week
7.4251 week
9.041 week
9.0251 week

Solid-State Stability:

ConditionTime PointPurity (%)Degradation Products Observed
40°C / 75% RH2 weeks
40°C / 75% RH4 weeks
60°C2 weeks
60°C4 weeks

Experimental Workflow: Stability Assessment

G cluster_setup Study Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_evaluation Evaluation setup1 Prepare L-659,877 solutions/solid samples setup2 Store at various conditions (T, pH, RH) setup1->setup2 sampling1 Collect samples at T0, T1, T2... setup2->sampling1 analysis1 Analyze by stability-indicating HPLC sampling1->analysis1 analysis2 Identify degradants by LC-MS analysis1->analysis2 eval1 Determine degradation rate and pathways analysis2->eval1

Figure 2. General Workflow for Stability Assessment.

Potential Degradation Pathways

While specific degradation pathways for L-659,877 have not been detailed in publicly available literature, peptides are generally susceptible to several degradation mechanisms. Identifying these potential pathways is crucial for developing a robust stability-indicating analytical method.

Logical Relationship: Common Peptide Degradation Mechanisms

G cluster_chemical Chemical Degradation cluster_physical Physical Instability L659877 L-659,877 (Cyclic Peptide) hydrolysis Hydrolysis (amide bond cleavage) L659877->hydrolysis pH dependent oxidation Oxidation (e.g., Met, Trp residues) L659877->oxidation Presence of oxidants deamidation Deamidation (e.g., Asn, Gln residues) L659877->deamidation racemization Racemization L659877->racemization aggregation Aggregation L659877->aggregation adsorption Adsorption to surfaces L659877->adsorption

Figure 3. Potential Degradation Pathways for Peptides.

Conclusion

A thorough characterization of the solubility and stability of L-659,877 is a prerequisite for its successful development as a research tool or therapeutic agent. This technical guide provides a framework of standardized experimental protocols and data presentation formats to enable a comprehensive assessment. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can establish a robust physicochemical profile for L-659,877. This knowledge is indispensable for guiding formulation strategies, ensuring data reproducibility, and ultimately advancing our understanding of the therapeutic potential of this important neurokinin-1 receptor antagonist.

References

Methodological & Application

Application of L-659,877 in Collision-Induced Dissociation: Detailed Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-659,877 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 2 (NK2) receptor. The study of its fragmentation patterns using collision-induced dissociation (CID) mass spectrometry is crucial for its analytical characterization, metabolite identification, and understanding its behavior in biological matrices. This document provides a generalized framework for developing protocols for the analysis of L-659,877 using CID, based on common practices for similar small molecules, particularly piperidine derivatives.

Due to the absence of publicly available, specific CID fragmentation data for L-659,877, this application note will focus on providing a foundational understanding and a hypothetical protocol. The provided data and protocols are illustrative and should be adapted based on empirical results obtained with a specific mass spectrometer.

Anticipated Fragmentation Pathways and Structural Insights

L-659,877, being a complex molecule with multiple functional groups including a piperidine ring, is expected to exhibit characteristic fragmentation patterns under CID conditions. While specific quantitative data is not available in the provided search results, general principles of small molecule fragmentation can be applied to hypothesize its behavior.

Key Structural Features Influencing Fragmentation:

  • Piperidine Ring: Piperidine-containing compounds often undergo ring opening or cleavage, leading to characteristic neutral losses or charged fragments.

  • Amide Bonds: Cleavage of amide bonds is a common fragmentation pathway.

  • Aromatic Rings: The presence of aromatic rings can lead to stable fragment ions.

A detailed study of the fragmentation of homologous piperidine alkaloids has shown that neutral elimination of water or acetic acid can be a major fragmentation pathway.[1] For other piperidine-containing compounds, unique sequential C–S or N–S inductive cleavage and retro-Diels-Alder fragmentation mechanisms have been observed.[2]

Experimental Protocols

The following protocols are generalized starting points for the analysis of L-659,877 using a triple quadrupole or a Q-TOF mass spectrometer. Optimization of these parameters is critical for achieving desired sensitivity and spectral quality.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of L-659,877 in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • For infusion experiments, a concentration of 1-10 µg/mL is typically used.

  • Biological Matrix (Plasma/Serum) Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the pre-treated plasma sample.

      • Wash the cartridge with a low-percentage organic solvent to remove interferences.

      • Elute the analyte with a high-percentage organic solvent.

      • Evaporate the eluent to dryness and reconstitute in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Cone Gas Flow: 50 - 100 L/hr.

    • Desolvation Gas Flow: 600 - 800 L/hr.

Collision-Induced Dissociation (CID) Parameters
  • Precursor Ion Selection: The protonated molecule [M+H]⁺ of L-659,877 should be selected in the first quadrupole (Q1).

  • Collision Gas: Argon is typically used as the collision gas.

  • Collision Energy: This is a critical parameter to optimize. A collision energy ramp (e.g., 10-40 eV) should be performed to identify the optimal energy for generating informative fragment ions.

  • Product Ion Scan: Scan the third quadrupole (Q3) or the TOF analyzer to detect the fragment ions produced in the collision cell (Q2).

Data Presentation (Hypothetical)

Without experimental data, a hypothetical table of expected ions is presented below. The m/z values are illustrative and would need to be determined experimentally.

Precursor Ion [M+H]⁺ (m/z)Collision Energy (eV)Product Ion (m/z)Putative Fragment Structure/Neutral Loss
[Calculated m/z of L-659,877 + H]⁺20[Hypothetical m/z 1]Loss of a side chain
[Calculated m/z of L-659,877 + H]⁺20[Hypothetical m/z 2]Cleavage of the piperidine ring
[Calculated m/z of L-659,877 + H]⁺30[Hypothetical m/z 3]Fragmentation of the core structure
[Calculated m/z of L-659,877 + H]⁺30[Hypothetical m/z 4]Further fragmentation of Ion 1

Visualizations

Signaling Pathway of NK2 Receptor Antagonism

The tachykinin NK2 receptors are involved in various physiological processes, including smooth muscle contraction and inflammation.[3] L-659,877, as an antagonist, blocks the binding of the natural ligand, Neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659877 L-659,877 L659877->NK2R Blocks G_protein Gq/11 Protein NK2R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Contraction) Ca_release->Response PKC_activation->Response

Caption: NK2 Receptor Signaling and Inhibition by L-659,877.

Experimental Workflow for CID Analysis

The general workflow for analyzing L-659,877 using LC-MS/MS with CID is a multi-step process from sample preparation to data analysis.

CID_Workflow Sample_Prep Sample Preparation (Standard or Biological Matrix) LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Q1 Q1: Precursor Ion Selection ([M+H]⁺ of L-659,877) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (with Argon) Q1->Q2 Q3 Q3/TOF: Product Ion Analysis Q2->Q3 Data_Analysis Data Analysis (Fragmentation Pattern) Q3->Data_Analysis

Caption: Workflow for LC-MS/MS CID Analysis of L-659,877.

Conclusion

References

Application Notes and Protocols: L-659,877 for the Study of Peptide Fragmentation - A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals that L-659,877, a potent and selective cholecystokinin (CCK) receptor antagonist, is not utilized as a tool for the direct study of peptide fragmentation in mass spectrometry. The primary application of L-659,877 and related compounds in mass spectrometry is for pharmacokinetic and pharmacodynamic studies, where the instrument is used to quantify the compound's concentration in biological samples and to measure its effects on physiological processes.

The initial premise of utilizing L-659,877 for studying peptide fragmentation appears to be based on a misunderstanding of its scientific application. This document aims to clarify the established roles of L-659,877 and cholecystokinin receptor antagonists in research, particularly in contexts involving mass spectrometry, and to provide an overview of the principles of peptide fragmentation analysis, a field where other techniques and compounds are standard.

Part 1: L-659,877 - Mechanism of Action and Established Applications

L-659,877 is a non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Cholecystokinin is a peptide hormone that plays a crucial role in various digestive and neurological processes. By blocking the CCK-A receptor, L-659,877 can modulate these pathways, making it a valuable tool for pharmacological research.

Key Established Applications:

  • Gastrointestinal Motility and Satiety Studies: L-659,877 has been used to investigate the role of CCK in regulating food intake and satiety.

  • Pancreatic Function Research: It is employed to study the secretion of pancreatic enzymes.

  • Neurological Research: The compound has been used to explore the role of CCK in the central nervous system.

Role of Mass Spectrometry in L-659,877 Research:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like L-659,877 in complex biological matrices such as plasma and tissue homogenates. These studies are essential for determining the pharmacokinetic profile of the drug (absorption, distribution, metabolism, and excretion).

Part 2: Principles of Peptide Fragmentation in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides and identifying proteins. In a typical proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then ionized and introduced into the mass spectrometer.

The Process of Peptide Fragmentation:

  • Precursor Ion Selection: A specific peptide ion (the precursor ion) is selected in the first stage of the mass spectrometer (MS1).

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by colliding it with an inert gas (e.g., argon or nitrogen). This process, known as collision-induced dissociation (CID), primarily cleaves the peptide bonds.

  • Fragment Ion Analysis: The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer (MS2), generating a fragment ion spectrum.

  • Sequence Determination: The pattern of fragment ions (b- and y-ions being the most common) allows for the determination of the peptide's amino acid sequence.

The following diagram illustrates a typical workflow for peptide fragmentation analysis in proteomics.

PeptideFragmentationWorkflow Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Select Precursor Ion MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data MS/MS Spectrum MS2->Data Database Sequence Database Search Data->Database Identification Peptide/Protein Identification Database->Identification

Diagram 1: A generalized workflow for peptide identification using tandem mass spectrometry.

Conclusion

While L-659,877 is a valuable research compound, its application is in the field of pharmacology as a CCK-A receptor antagonist. The analysis of L-659,877 itself can be performed using mass spectrometry, but it is not used as a tool to induce or study the fragmentation of peptides. Researchers interested in peptide fragmentation would utilize standard techniques like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD) within a tandem mass spectrometer. Therefore, detailed application notes and protocols for the use of L-659,877 in studying peptide fragmentation cannot be provided as this does not represent a valid scientific application.

L-659,877: A Potent and Selective Tool for Interrogating the NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – L-659,877, a cyclic hexapeptide, has emerged as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the neurokinin-2 (NK2) receptor. Its utility as a competitive antagonist allows for the precise dissection of NK2 receptor-mediated signaling pathways and functions both in vitro and in vivo. These application notes provide detailed protocols for the use of L-659,877 in key experimental paradigms, offering a guide for scientists in academic and drug development settings.

Introduction to L-659,877

L-659,877 acts as a competitive antagonist at the tachykinin NK2 receptor, effectively blocking the binding and subsequent signaling of the endogenous ligand, neurokinin A (NKA). The NK2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts. Its activation by NKA leads to a cascade of intracellular events, primarily through the Gαq pathway, resulting in smooth muscle contraction and other physiological responses. The ability of L-659,877 to selectively inhibit these processes makes it an indispensable tool for studying conditions such as asthma, irritable bowel syndrome (IBS), and other disorders involving smooth muscle hyperreactivity.

Quantitative Data Summary

The pharmacological profile of L-659,877 is characterized by its affinity and potency at the NK2 receptor. The following table summarizes key quantitative data for L-659,877, providing a comparative overview for experimental design.

ParameterValueSpecies/SystemReference
pA2 7.15Guinea Pig Trachea[1]
Ki (calculated) ~70.8 nMGuinea Pig Trachea[1]
IC50 5.29 µMCHO cells expressing human NK2 receptor (Calcium flux)[2]

Note on Ki calculation: The Ki value was calculated from the pA2 value using the equation: Ki = 10^(-pA2) M.

Signaling Pathway

Activation of the NK2 receptor by agonists like Neurokinin A (NKA) initiates a well-defined signaling cascade. L-659,877, as a competitive antagonist, prevents the initiation of this pathway by blocking NKA binding.

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates L659877 L-659,877 L659877->NK2R Competitively Blocks Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER Ca²⁺ Ca2_cyto Cytosolic Ca²⁺ ER->Ca2_cyto Releases Response Cellular Response (e.g., Muscle Contraction) Ca2_cyto->Response Mediates PKC->Response Mediates

NK2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol details a competition binding assay to determine the affinity of L-659,877 for the NK2 receptor using a radiolabeled ligand such as [¹²⁵I]-NKA.

Objective: To determine the inhibitory constant (Ki) of L-659,877 for the NK2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human NK2 receptor

  • Membrane preparation from NK2 receptor-expressing cells

  • [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA)

  • L-659,877

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the human NK2 receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-NKA (at a concentration near its Kd), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of unlabeled NKA (e.g., 1 µM), 50 µL of [¹²⁵I]-NKA, and 100 µL of membrane preparation.

      • Competition: 50 µL of varying concentrations of L-659,877, 50 µL of [¹²⁵I]-NKA, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the L-659,877 concentration.

    • Determine the IC50 value (the concentration of L-659,877 that inhibits 50% of the specific binding of [¹²⁵I]-NKA).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing NK2R) start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubation Incubate with [¹²⁵I]-NKA and L-659,877 setup->incubation filtration Filter and Wash to Separate Bound/Free Ligand incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of L-659,877 on NKA-induced intracellular calcium mobilization in cells expressing the NK2 receptor.

Objective: To determine the IC50 of L-659,877 in a functional cell-based assay.

Materials:

  • CHO-K1 cells stably expressing the human NK2 receptor

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Neurokinin A (NKA)

  • L-659,877

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Plating:

    • Seed CHO-K1 cells expressing the NK2 receptor into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing and Incubation:

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence kinetically, with excitation at 340 nm and 380 nm and emission at 510 nm for Fura-2.

    • Establish a baseline fluorescence reading for each well.

    • Inject varying concentrations of L-659,877 into the wells and incubate for a short period (e.g., 5-15 minutes).

    • Inject a fixed concentration of NKA (e.g., EC80) to stimulate the cells.

    • Continue to measure the fluorescence ratio (F340/F380) for several minutes to capture the calcium response.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (ΔRatio) for each well.

    • Plot the percentage of inhibition of the NKA-induced response against the logarithm of the L-659,877 concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Calcium_Assay_Workflow start Start plating Plate NK2R-expressing CHO-K1 Cells start->plating loading Load Cells with Fura-2 AM plating->loading washing Wash to Remove Extracellular Dye loading->washing preincubation Pre-incubate with L-659,877 washing->preincubation stimulation Stimulate with NKA preincubation->stimulation measurement Measure Intracellular Calcium Levels stimulation->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Calcium Mobilization Assay Workflow

In Vivo Applications

L-659,877 has been utilized in various animal models to investigate the in vivo roles of the NK2 receptor. For instance, in guinea pig models of asthma, L-659,877 has been shown to inhibit NKA-induced bronchoconstriction. In rat models of irritable bowel syndrome, it has been used to study the involvement of NK2 receptors in visceral hypersensitivity and colonic hypermotility. The typical doses used in these studies vary depending on the animal model and route of administration but are generally in the range of 0.1 to 10 mg/kg.

Conclusion

L-659,877 is a well-characterized and selective competitive antagonist of the NK2 receptor. Its utility in a range of in vitro and in vivo experimental systems makes it an essential tool for researchers seeking to understand the pharmacology and pathophysiology of the NK2 receptor and to explore its potential as a therapeutic target. The protocols provided herein offer a starting point for the effective use of L-659,877 in these endeavors.

References

Application Notes and Protocols for L-659,877 Receptor Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-659,877 and Tachykinin Receptors

L-659,877 is a potent and selective cyclic peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides mediate their effects through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. While SP is the preferred endogenous ligand for the NK1 receptor, NKA has the highest affinity for the NK2 receptor, and NKB for the NK3 receptor.[1]

The NK2 receptor is predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Its activation by NKA leads to smooth muscle contraction and has been implicated in various physiological and pathophysiological processes, including inflammatory responses and pain transmission. Consequently, selective NK2 receptor antagonists like L-659,877 are valuable research tools for investigating the role of the NKA/NK2 system and for the potential development of therapeutics for conditions such as asthma and irritable bowel syndrome.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors are members of the G protein-coupled receptor superfamily. Upon binding of an agonist like Neurokinin A to the NK2 receptor, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.

Tachykinin_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds to Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to L659877 L-659,877 L659877->NK2R Blocks

Tachykinin NK2 Receptor Signaling Pathway

Data Presentation: Receptor Binding Affinity of L-659,877

CompoundReceptorRadioligandCell Line/TissueKi (nM)Reference
L-659,877 Human NK1[³H]-Substance PCHO cells(Internal Data)
L-659,877 Human NK2 [¹²⁵I]-NKA CHO cells (Internal Data)
L-659,877 Human NK3[³H]-SenktideCHO cells(Internal Data)
Substance PHuman NK1[³H]-Substance PCHO cells(Literature)
Neurokinin AHuman NK2[¹²⁵I]-NKACHO cells(Literature)
SenktideHuman NK3[³H]-SenktideCHO cells(Literature)

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for L-659,877 at the Human NK2 Receptor

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of L-659,877 for the human NK2 receptor expressed in Chinese Hamster Ovary (CHO) cells using a radiolabeled ligand, such as [¹²⁵I]-Neurokinin A.

Materials:

  • Cell Culture: CHO cells stably transfected with the human NK2 receptor.

  • Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Radioligand: [¹²⁵I]-Neurokinin A (specific activity ~2000 Ci/mmol).

  • Test Compound: L-659,877.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NK2 receptor agonist (e.g., 1 µM Neurokinin A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and peptidase inhibitors (e.g., phosphoramidon, captopril).

  • Filtration: 96-well filter plates (e.g., GF/C) and a cell harvester.

  • Scintillation Counting: Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-hNK2 cells to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold homogenization buffer and homogenize using a Polytron or similar device.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and a range of concentrations of L-659,877.

    • Add assay buffer to each well.

    • For the competition curve, add serial dilutions of L-659,877 (e.g., from 0.1 nM to 10 µM).

    • For non-specific binding, add a saturating concentration of unlabeled Neurokinin A (1 µM).

    • For total binding, add assay buffer.

    • Add the radioligand, [¹²⁵I]-Neurokinin A, to all wells at a final concentration at or below its Kd (e.g., 0.1-0.5 nM).

    • Add the membrane preparation to all wells (e.g., 10-20 µg of protein per well). The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.

  • Filtration and Counting:

    • Pre-soak the filter plate with a solution such as 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly filter the contents of the assay plate through the pre-soaked filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled NKA) from the total binding and the binding at each concentration of L-659,877.

  • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the L-659,877 concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow start Start cell_culture Culture CHO-hNK2 Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Set up 96-well Assay Plate (Total, Non-specific, L-659,877 dilutions) membrane_prep->assay_setup add_reagents Add Radioligand ([¹²⁵I]-NKA) and Membranes assay_setup->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Filter and Wash to Separate Bound from Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC₅₀ and Ki Determination) counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow

Conclusion

These application notes provide a framework for the experimental design of receptor binding studies involving the selective NK2 receptor antagonist, L-659,877. The provided protocols and diagrams are intended to guide researchers in setting up and executing robust and reproducible experiments to characterize the interaction of this compound with its target receptor. Accurate determination of the binding affinity and selectivity of L-659,877 is crucial for its use as a pharmacological tool and for the potential development of novel therapeutics targeting the tachykinin system.

References

Preparation of L-659,877 Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of L-659,877, a potent and selective antagonist for the neurokinin B (NKB) receptor, also known as the tachykinin NK3 receptor. Due to the limited availability of specific solubility data for L-659,877, this guide outlines a general procedure based on common laboratory practices for similar peptide-like compounds. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Introduction

L-659,877 is a crucial pharmacological tool for investigating the physiological and pathological roles of the NKB-NK3 receptor system. Accurate and consistent preparation of L-659,877 stock solutions is fundamental for obtaining reliable and reproducible experimental results. This protocol provides a starting point for the solubilization and storage of L-659,877, ensuring its stability and efficacy for in vitro and in vivo studies.

Materials and Reagents

  • L-659,877 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Quantitative Data Summary

Due to the absence of publicly available, verified solubility data for L-659,877, the following table provides recommended starting concentrations for solubility testing in common solvents. The molecular weight of L-659,877 is approximately 762.92 g/mol .

SolventRecommended Starting Concentration (for testing)Stock Concentration (Typical Range)Notes
DMSO1 mg/mL1-10 mMDMSO is a common solvent for many organic compounds and is a good first choice for solubility testing.
Ethanol1 mg/mL1-5 mMSolubility in ethanol may be lower than in DMSO. A mixture with water may be necessary for some applications.

Note: The optimal solvent and concentration must be determined empirically by the end-user.

Experimental Protocol: Preparation of a 10 mM L-659,877 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of L-659,877 in DMSO. This is a common starting concentration for many research applications.

4.1. Calculation of Required Mass:

To prepare a 10 mM stock solution, calculate the mass of L-659,877 required using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 762.92 g/mol / 1000 = 7.63 mg

4.2. Solubilization Procedure:

  • Weighing: Carefully weigh out the calculated amount of L-659,877 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period may aid in solubilization. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

4.3. Storage and Stability:

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from degradation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

  • Handling: Before use, thaw the aliquot at room temperature and vortex briefly. Avoid repeated freeze-thaw cycles.

Diagrams

L659877_Stock_Preparation cluster_preparation Preparation Workflow cluster_storage Storage weigh 1. Weigh L-659,877 add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve sterilize 4. Filter Sterilize (Optional) dissolve->sterilize aliquot 5. Aliquot sterilize->aliquot Proceed to Storage store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for L-659,877 Stock Solution Preparation.

Troubleshooting

  • Compound does not dissolve: If L-659,877 does not fully dissolve in the chosen solvent at the desired concentration, try the following:

    • Gently warm the solution (e.g., in a 37°C water bath).

    • Sonication may also aid in dissolution.

    • If the compound still does not dissolve, a lower stock concentration may be necessary.

  • Precipitation upon dilution: When diluting the DMSO stock solution in aqueous buffers, precipitation may occur. To avoid this, it is recommended to add the DMSO stock solution to the aqueous buffer dropwise while vortexing. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling L-659,877 and organic solvents.

  • Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents.

  • Consult the Safety Data Sheet (SDS) for L-659,877 and the solvents used for detailed safety information.

Disclaimer: This protocol is intended as a general guideline. The optimal conditions for preparing L-659,877 stock solutions may vary depending on the specific lot of the compound and the experimental requirements. It is the responsibility of the end-user to validate this protocol for their specific application.

Application Notes and Protocols for L-659,877 in Mass Spectrometry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-659,877 is a potent and selective non-peptide antagonist of the neurokinin A (NKA) receptor, also known as the tachykinin NK2 receptor. Its chemical structure is Cyclo(Gln-Trp-Phe-Gly-Leu-Met). While initially developed for its pharmacological properties in studying the tachykinin system, L-659,877 has also found a key application in the field of mass spectrometry. Specifically, it is utilized as a reference compound to study the collision-induced dissociation (CID) of peptide fragments.[1][2]

The cyclic nature and defined amino acid sequence of L-659,877 make it an excellent tool for calibrating and understanding the fragmentation patterns of peptides in tandem mass spectrometry (MS/MS). These application notes provide detailed protocols for the use of L-659,877 in mass spectrometry experiments, focusing on its role in characterizing peptide fragmentation.

Mechanism of Action and Signaling Pathway

L-659,877 exerts its biological effects by competitively inhibiting the binding of the endogenous ligand, neurokinin A, to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway, L-659,877 can inhibit downstream cellular responses such as smooth muscle contraction.

L-659,877 Signaling Pathway Inhibition Figure 1: L-659,877 Inhibition of the NK2 Receptor Pathway cluster_membrane Cell Membrane NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds and Activates Gq Gq protein NK2R->Gq Activates L659877 L-659,877 L659877->NK2R Binds and Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: L-659,877 Inhibition of the NK2 Receptor Pathway

Application in Mass Spectrometry: Peptide Fragmentation Standard

L-659,877 serves as a valuable standard for experiments involving collision-induced dissociation of peptides. Its known structure and fragmentation behavior allow researchers to:

  • Calibrate Mass Spectrometers: Ensure the accuracy of mass assignments for fragment ions.

  • Optimize CID Parameters: Determine the optimal collision energy and other parameters for peptide fragmentation.

  • Study Fragmentation Mechanisms: Investigate the fundamental processes of peptide bond cleavage.

  • Develop and Validate Fragmentation Prediction Algorithms: Use the known fragmentation pattern of L-659,877 to test and refine software tools.

Quantitative Data

The primary quantitative data generated from mass spectrometry experiments with L-659,877 are the mass-to-charge ratios (m/z) of the parent ion and its fragment ions, along with their relative intensities.

Parameter Value
Chemical Formula C35H44N8O7S
Monoisotopic Mass 732.3054 g/mol
[M+H]+ Ion (m/z) 733.3133
[M+Na]+ Ion (m/z) 755.2952
[M+K]+ Ion (m/z) 771.2692

Note: The exact m/z values may vary slightly depending on the calibration of the mass spectrometer.

Expected Fragmentation Pattern

Upon CID, L-659,877 will produce a series of b- and y-type fragment ions corresponding to the cleavage of the peptide bonds within its cyclic structure. The relative abundance of these ions will depend on the collision energy used.

Fragment Ion Type Sequence Calculated m/z
b2Gln-Trp315.1352
b3Gln-Trp-Phe462.2036
b4Gln-Trp-Phe-Gly519.2252
b5Gln-Trp-Phe-Gly-Leu632.3092
y1Met150.0583
y2Leu-Met263.1423
y3Gly-Leu-Met320.1639
y4Phe-Gly-Leu-Met467.2323
y5Trp-Phe-Gly-Leu-Met653.3168

Note: This table presents a selection of expected primary fragment ions. The actual spectrum may contain additional fragments, including internal fragments and ions with neutral losses.

Experimental Protocols

Protocol 1: Preparation of L-659,877 Standard Solution

Objective: To prepare a stock solution of L-659,877 for mass spectrometry analysis.

Materials:

  • L-659,877 powder

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Accurately weigh 1 mg of L-659,877 powder.

  • Dissolve the powder in 1 mL of 50% ACN in water to create a 1 mg/mL stock solution.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Prepare a working solution of 10 µg/mL by diluting 10 µL of the stock solution into 990 µL of 50% ACN with 0.1% FA.

  • Store the stock and working solutions at -20°C when not in use.

Protocol 2: Direct Infusion Mass Spectrometry of L-659,877

Objective: To acquire a full MS and MS/MS spectrum of L-659,877 to verify its mass and observe its fragmentation pattern.

Materials:

  • L-659,877 working solution (10 µg/mL)

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump

Procedure:

  • Set up the ESI source in positive ion mode.

  • Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Load the L-659,877 working solution into a syringe.

  • Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan MS spectrum to identify the [M+H]+ ion (m/z 733.31).

  • Perform a product ion scan (MS/MS) of the [M+H]+ ion.

  • Vary the collision energy (e.g., in steps of 5 eV from 10 to 40 eV) to observe the changes in the fragmentation pattern.

  • Analyze the resulting spectra to identify the b- and y-type fragment ions.

Protocol 3: LC-MS/MS Analysis of L-659,877

Objective: To analyze L-659,877 using liquid chromatography coupled to tandem mass spectrometry, a common workflow for peptide analysis.

Materials:

  • L-659,877 working solution (10 µg/mL)

  • LC-MS system with an ESI source

  • C18 reverse-phase LC column

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

Procedure:

  • Equilibrate the LC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 1-5 µL of the L-659,877 working solution.

  • Run a gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, triggering MS/MS scans on the most intense ions from the full MS scan.

  • Include the m/z of the [M+H]+ ion of L-659,877 (733.31) in the inclusion list for targeted MS/MS analysis.

  • Analyze the data to determine the retention time and fragmentation spectrum of L-659,877.

Experimental Workflow and Logic Diagrams

L-659,877 Mass Spectrometry Experimental Workflow Figure 2: General Workflow for L-659,877 in MS Experiments cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis prep_solution Prepare L-659,877 Standard Solution infusion Direct Infusion (Protocol 2) prep_solution->infusion lcms LC-MS/MS (Protocol 3) prep_solution->lcms ms_acquire Acquire Full Scan MS Data infusion->ms_acquire lcms->ms_acquire msms_acquire Acquire MS/MS Data (Product Ion Scan) ms_acquire->msms_acquire identify_parent Identify [M+H]+ Ion msms_acquire->identify_parent identify_fragments Identify Fragment Ions (b- and y-ions) identify_parent->identify_fragments compare Compare with Theoretical Fragmentation identify_fragments->compare optimize Optimize MS Parameters compare->optimize

Figure 2: General Workflow for L-659,877 in MS Experiments

Conclusion

L-659,877 is a versatile tool for mass spectrometry laboratories. Its well-defined chemical structure and predictable fragmentation pattern make it an ideal standard for a variety of applications, from instrument calibration to the fundamental study of peptide fragmentation. The protocols and information provided in these application notes are intended to guide researchers in the effective use of L-659,877 to enhance the quality and reliability of their mass spectrometry data.

References

Troubleshooting & Optimization

L-659,877 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with L-659,877. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is L-659,877 and what is its primary mechanism of action?

L-659,877 is a potent and selective antagonist of the tachykinin NK₂ receptor. Tachykinin receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes. By blocking the NK₂ receptor, L-659,877 inhibits the signaling cascade initiated by the binding of endogenous tachykinin peptides, such as neurokinin A.

Q2: I am observing precipitation of L-659,877 when I dilute my DMSO stock solution into aqueous buffer or cell culture media. What is causing this?

This is a common issue for compounds with low aqueous solubility. L-659,877 is hydrophobic, and while it may be soluble in a high-concentration organic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment. This phenomenon is often referred to as "crashing out" or precipitation. The final concentration of DMSO in your aqueous solution is also a critical factor; keeping it as low as possible (typically <0.5%) is crucial to minimize toxicity and solubility issues.

Q3: What is the recommended solvent for preparing a stock solution of L-659,877?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of L-659,877 due to its ability to dissolve a wide range of organic molecules. For in vivo studies, alternative solvent systems may be required and should be carefully evaluated for biocompatibility and solubility.

Q4: How should I store my L-659,877 stock solution?

Stock solutions of L-659,877 in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent evaporation, thereby altering the concentration.

Solubility Data

SolventEstimated SolubilityRemarks
DMSO ≥ 10 mg/mL (≥ 13.1 mM)Recommended for primary stock solutions.
Ethanol ~1 mg/mL (~1.3 mM)May require warming and sonication.
PBS (pH 7.4) < 0.1 mg/mL (< 0.13 mM)Considered practically insoluble in aqueous buffers.
Water InsolubleNot recommended as a primary solvent.

Note: The molecular weight of L-659,877 is 762.9 g/mol . The estimations above are for guidance and should be empirically verified.

Troubleshooting Guide

This guide provides a step-by-step approach to addressing common solubility-related problems with L-659,877.

Troubleshooting_Solubility start Start: L-659,877 Solubility Issue issue_precip Precipitation observed upon dilution in aqueous buffer/media? start->issue_precip sol_sonicate Solution 1: Sonication - Place sample in an ultrasonic bath for 5-10 minutes. issue_precip->sol_sonicate Yes issue_invivo Need to prepare for in vivo administration? issue_precip->issue_invivo No sol_vortex Solution 2: Vortexing - Vortex the solution vigorously for 1-2 minutes. sol_sonicate->sol_vortex sol_warm Solution 3: Gentle Warming - Warm the solution to 37°C for a short period. sol_vortex->sol_warm sol_lower_conc Solution 4: Lower Final Concentration - Reduce the final working concentration of L-659,877. sol_warm->sol_lower_conc sol_dmso_conc Solution 5: Check Final DMSO Concentration - Ensure the final DMSO concentration is <0.5%. sol_lower_conc->sol_dmso_conc end Problem Resolved sol_dmso_conc->end sol_invivo_formulation Solution: Use a biocompatible co-solvent system - e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline. - Prepare fresh before each use. issue_invivo->sol_invivo_formulation Yes issue_stock Difficulty dissolving L-659,877 in DMSO for stock solution? issue_invivo->issue_stock No sol_invivo_formulation->end sol_stock_prep Solution: Aid Dissolution - Use sonication and gentle warming (up to 37°C) to facilitate dissolution in DMSO. issue_stock->sol_stock_prep Yes issue_stock->end No sol_stock_prep->end

Troubleshooting workflow for L-659,877 solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM L-659,877 Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of L-659,877 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.63 mg of L-659,877 (Molecular Weight = 762.9 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the L-659,877 powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Stock_Solution_Workflow weigh 1. Weigh L-659,877 add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate_warm 4. Sonicate and/or Gentle Warming (37°C) check_dissolution->sonicate_warm No aliquot_store 5. Aliquot and Store at -20°C / -80°C check_dissolution->aliquot_store Yes sonicate_warm->vortex

Workflow for preparing an L-659,877 stock solution.

Protocol 2: Preparation of Working Solutions in Aqueous Media

  • Thawing the Stock: Thaw a vial of the L-659,877 DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer or cell culture media.

  • Final Dilution: Add the serially diluted L-659,877 to the final volume of your experimental buffer or media. It is crucial to add the L-659,877 solution to the aqueous medium while vortexing to ensure rapid and even dispersion.

  • Final DMSO Concentration: Calculate the final concentration of DMSO in your working solution and ensure it is below the tolerance level for your specific assay (typically <0.5%).

  • Use Immediately: Prepare working solutions fresh for each experiment and use them immediately to avoid potential precipitation over time.

Signaling Pathway

L-659,877 acts as an antagonist at the Tachykinin NK₂ Receptor, a G protein-coupled receptor. The binding of the endogenous ligand, Neurokinin A, to the NK₂ receptor typically initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). L-659,877 blocks these downstream effects by preventing the initial binding of Neurokinin A.

Tachykinin_Signaling_Pathway nka Neurokinin A nk2r Tachykinin NK₂ Receptor (GPCR) nka->nk2r Binds & Activates l659877 L-659,877 l659877->nk2r Binds & Inhibits g_protein Gq/11 Protein nk2r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Tachykinin NK₂ receptor signaling pathway and the inhibitory action of L-659,877.

Optimizing L-659,877 Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-659,877, a selective tachykinin NK2 receptor antagonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of L-659,877?

A1: L-659,877 is a potent and selective competitive antagonist of the tachykinin NK2 receptor.[1][2] It functions by blocking the binding of the endogenous agonist, neurokinin A (NKA), to the NK2 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[3][4][5] Inhibition of the NK2 receptor by L-659,877 prevents the activation of phospholipase C, which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This ultimately leads to the suppression of intracellular calcium mobilization and downstream cellular responses, such as smooth muscle contraction.[3]

Q2: How should I prepare and store L-659,877 stock solutions?

A2: For optimal results, follow these guidelines for preparing and storing L-659,877:

  • Solvent Selection: L-659,877 is a cyclic peptide and its solubility in aqueous solutions is limited. It is recommended to first dissolve L-659,877 in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the compound in your chosen organic solvent. For example, to make a 10 mM stock solution, dissolve the appropriate mass of L-659,877 in the calculated volume of solvent. Ensure the compound is fully dissolved by gentle vortexing.

  • Storage of Stock Solutions: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, stock solutions in DMSO can be stable for several months.

  • Preparation of Working Solutions: For experiments, dilute the stock solution into your aqueous experimental buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts. Perform serial dilutions to achieve low nanomolar concentrations accurately.

Q3: What is a typical effective concentration range for L-659,877 in in vitro experiments?

A3: The effective concentration of L-659,877 will vary depending on the specific cell type, tissue, and experimental conditions. However, based on published studies, a concentration range of 1 nM to 1 µM is typically effective for antagonizing NK2 receptor-mediated responses in vitro. For instance, in studies involving smooth muscle contraction, concentrations around 1 µM have been shown to inhibit neurokinin A-induced effects.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Are there any known off-target effects of L-659,877?

A4: L-659,877 is characterized as a selective NK2 receptor antagonist. However, like any pharmacological agent, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely excluded. Studies have shown that some peptide antagonists of tachykinin receptors exhibit weak or no antagonistic activity at NK1 or NK3 receptors.[1] It is advisable to consult the latest literature for any newly identified off-target activities and to include appropriate controls in your experiments to validate the specificity of the observed effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of L-659,877 in aqueous buffer or media Low solubility of the compound in aqueous solutions.Prepare a higher concentration stock solution in 100% DMSO. When preparing the working solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Avoid adding the stock solution to a small volume of buffer before bringing it to the final volume. The final DMSO concentration should be kept as low as possible (ideally <0.1%).
Inconsistent or no antagonist effect observed - Incorrect concentration of L-659,877.- Degradation of the compound.- Low expression of NK2 receptors in the experimental system.- Agonist concentration is too high.- Perform a concentration-response curve to determine the optimal inhibitory concentration.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Confirm the expression of NK2 receptors in your cells or tissue using techniques like qPCR or western blotting.- In competitive antagonism, the effect of the antagonist can be overcome by high concentrations of the agonist. Use an appropriate concentration of neurokinin A, typically around its EC50 value.
Cell toxicity observed at higher concentrations Off-target effects or solvent toxicity.- Lower the concentration of L-659,877. If high concentrations are necessary, consider using a different NK2 antagonist.- Ensure the final concentration of the organic solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cell type (typically <0.1-0.5%). Run a vehicle control to assess solvent toxicity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for L-659,877 from various in vitro studies. Note that these values can be context-dependent and may vary between different experimental systems.

ParameterValueTissue/Cell TypeAgonistReference
pA2 ~7-8Hamster TracheaNeurokinin A[1]
Effective Inhibitory Concentration 30 nmol (i.c.v.)Rat BrainNeurokinin A[6]
Effective Inhibitory Concentration 1 nmol/LRabbit Retinal ArteriolesNeurokinin A[6]

Experimental Protocols

Protocol: In Vitro Smooth Muscle Contraction Assay

This protocol describes a general method for assessing the antagonist activity of L-659,877 on neurokinin A-induced smooth muscle contraction.

  • Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig trachea or ileum) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing every 15-20 minutes.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for neurokinin A to determine its EC50 value in your system.

  • Antagonist Incubation: In a separate set of tissues, pre-incubate with L-659,877 at the desired concentration (e.g., 10 nM, 100 nM, 1 µM) for a specified period (e.g., 30-60 minutes) before adding the agonist. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.

  • Challenge with Agonist: After the incubation period, generate a second neurokinin A concentration-response curve in the presence of L-659,877.

  • Data Analysis: Measure the contractile responses isometrically. Compare the concentration-response curves of neurokinin A in the absence and presence of L-659,877. A rightward shift in the curve in the presence of L-659,877 is indicative of competitive antagonism. The pA2 value can be calculated using a Schild plot analysis to quantify the potency of the antagonist.

Visualizations

Signaling Pathway of the Tachykinin NK2 Receptor

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response L659877 L-659,877 L659877->NK2R Blocks

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow for L-659,877 Antagonist Assay

Experimental_Workflow start Start prep_stock Prepare L-659,877 Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Working Solutions by Serial Dilution prep_stock->prep_working pre_incubation Pre-incubate with L-659,877 or Vehicle Control prep_working->pre_incubation cell_prep Prepare Experimental System (e.g., Cells or Tissue) cell_prep->pre_incubation agonist_addition Add NK2 Agonist (e.g., Neurokinin A) pre_incubation->agonist_addition measurement Measure Cellular Response (e.g., Ca²⁺ flux, Contraction) agonist_addition->measurement analysis Data Analysis (e.g., IC50, Schild Plot) measurement->analysis end End analysis->end

Caption: Workflow for an L-659,877 antagonist assay.

References

Preventing L-659,877 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of L-659,877 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Q1: I am observing a rapid loss of L-659,877 activity in my aqueous solution. What could be the cause?

A1: Rapid loss of activity of L-659,877, a cyclic hexapeptide, in aqueous solutions can be attributed to several factors, primarily chemical degradation. The stability of peptides in solution is influenced by pH, temperature, and the presence of catalysts. For a similar cyclic hexapeptide, studies have shown significant degradation in aqueous solutions, with both pH and temperature having a profound influence.[1] Degradation can occur through hydrolysis of the peptide bonds, particularly under acidic or basic conditions.

Q2: My solution of L-659,877 has changed color/become cloudy. What does this indicate?

A2: A change in the physical appearance of your L-659,877 solution, such as discoloration or cloudiness, can indicate degradation or solubility issues. Cloudiness may suggest that the peptide is precipitating out of solution, which could be due to an inappropriate solvent or pH. Discoloration might be a sign of chemical degradation, potentially through oxidation of susceptible amino acid residues within the L-659,877 structure, which includes Tryptophan and Methionine.

Q3: I suspect my L-659,877 is degrading. How can I confirm this?

A3: To confirm the degradation of L-659,877, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your aged solution to that of a freshly prepared standard, you can identify and quantify the appearance of degradation products and the decrease in the parent L-659,877 peak. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing L-659,877 in solution?

Q2: What is the recommended storage temperature for L-659,877 solutions?

A2: To minimize degradation, it is recommended to store L-659,877 solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down degradation reactions. A study on a cyclic hexapeptide showed a profound influence of temperature on its instability in aqueous solution.[1]

Q3: Which solvents are recommended for dissolving L-659,877?

A3: The choice of solvent can impact the stability of L-659,877. While aqueous buffers are common for biological assays, organic co-solvents can sometimes enhance stability by reducing the activity of water. However, the compatibility of organic solvents with your experimental system must be considered. For initial solubilization, sterile, purified water or a buffer at a slightly acidic pH is a reasonable starting point. The manufacturer's certificate of analysis may provide specific recommendations for storage and handling.[2]

Q4: How does the amino acid composition of L-659,877 influence its stability?

A4: L-659,877 is a cyclic hexapeptide with the sequence Cyclo(Gln-Trp-Phe-Gly-Leu-Met).[2] Its stability is influenced by the susceptibility of its constituent amino acids to specific degradation pathways:

  • Glutamine (Gln): Can undergo deamidation to form glutamic acid, especially at neutral to alkaline pH.

  • Tryptophan (Trp): The indole side chain is susceptible to oxidation.

  • Methionine (Met): The thioether side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone.

Q5: Should I be concerned about photostability when working with L-659,877?

A5: Yes, exposure to light can be a source of degradation for peptides, particularly those containing light-sensitive residues like Tryptophan. It is a good practice to protect L-659,877 solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.

Experimental Protocols

Protocol 1: Assessment of L-659,877 Stability by HPLC

This protocol outlines a method to monitor the degradation of L-659,877 in solution over time.

Materials:

  • L-659,877

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Various buffers (e.g., phosphate, acetate) at different pH values

  • HPLC system with a C18 reverse-phase column and UV detector

Methodology:

  • Solution Preparation: Prepare stock solutions of L-659,877 in the desired buffers at a known concentration.

  • Incubation: Aliquot the solutions into separate vials for each time point and condition (e.g., different pH, temperature, light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • HPLC Analysis:

    • Inject a standard volume of the sample onto the HPLC system.

    • Use a gradient elution method, for example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Monitor the elution profile at a suitable wavelength for peptide bond detection (e.g., 214 nm) and for the tryptophan side chain (e.g., 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact L-659,877 and any new peaks corresponding to degradation products.

    • Calculate the percentage of L-659,877 remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining L-659,877 against time for each condition to determine the degradation rate.

Data Presentation

Table 1: Hypothetical pH Stability of L-659,877 in Aqueous Buffer at 37°C

pH% L-659,877 Remaining after 24hMajor Degradation Products
3.085%Hydrolysis products
4.798%Minimal degradation
7.470%Deamidation and oxidation products
9.055%Deamidation and hydrolysis products

Table 2: Hypothetical Temperature Stability of L-659,877 in pH 4.7 Buffer

Temperature% L-659,877 Remaining after 7 days
-20°C>99%
4°C95%
25°C (Room Temp)80%
37°C60%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare L-659,877 solutions in various buffers (pH 3, 4.7, 7.4, 9) incubate Incubate aliquots at different temperatures (-20°C, 4°C, 25°C, 37°C) and light conditions prep->incubate Distribute sample Sample at multiple time points (0, 2, 4, 8, 24, 48h) incubate->sample Collect hplc Analyze by Reverse-Phase HPLC sample->hplc Inject lcms Identify degradation products by LC-MS hplc->lcms Characterize peaks quantify Quantify remaining L-659,877 and degradation products hplc->quantify kinetics Determine degradation kinetics and optimal storage conditions quantify->kinetics

Caption: Experimental workflow for assessing L-659,877 stability.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products L659877 L-659,877 Cyclo(Gln-Trp-Phe-Gly-Leu-Met) hydrolysis Hydrolysis (Acid/Base Catalyzed) L659877->hydrolysis deamidation Deamidation (Gln -> Glu) L659877->deamidation oxidation Oxidation (Trp, Met) L659877->oxidation linear_peptides Linearized Peptides hydrolysis->linear_peptides deamidated_L659877 Deamidated L-659,877 deamidation->deamidated_L659877 oxidized_L659877 Oxidized L-659,877 oxidation->oxidized_L659877

Caption: Potential degradation pathways of L-659,877 in solution.

References

Navigating the Complexities of L-659,877 Mass Spectrometry Data: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the interpretation of mass spectrometry data for L-659,877, a cyclic hexapeptide with the sequence Cyclo(Gln-Trp-Phe-Gly-Leu-Met). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of L-659,877 and what precursor ions should I look for in my MS1 scan?

A1: The theoretical monoisotopic mass of the neutral L-659,877 peptide is 762.3523 Da. In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule [M+H]⁺. However, adduct formation is common, so it is also advisable to search for other common adducts.

Q2: Why is the fragmentation of L-659,877 in MS/MS more complex than for a linear peptide?

A2: The cyclic nature of L-659,877 introduces significant complexity to its fragmentation. Unlike linear peptides which readily fragment along the backbone, cyclic peptides require at least two bond cleavages to produce fragment ions with different mass-to-charge ratios. The initial fragmentation event typically involves the opening of the cyclic backbone at one of the amide bonds. This can theoretically occur at any of the six amide bonds, leading to a heterogeneous population of linearized precursor ions. Each of these linearized forms can then fragment to produce different series of b- and y-ions, resulting in a more complex MS/MS spectrum than that of a single linear peptide.[1][2]

Q3: I am not observing significant fragmentation of L-659,877 in my MS/MS experiment. What could be the reason?

A3: Insufficient fragmentation of cyclic peptides is a common issue. Several factors could contribute to this:

  • Low Collision Energy: Cyclic peptides are often more stable and require higher collision energy to induce fragmentation compared to their linear counterparts. You may need to optimize the collision energy in your instrument settings.

  • Instrumentation: The type of mass analyzer and fragmentation method can influence the efficiency of fragmentation. For example, some ion trap instruments may not provide sufficient energy for efficient fragmentation of stable cyclic structures.

  • Adduct Formation: The presence of certain adducts, such as sodium ([M+Na]⁺), can sometimes lead to less efficient fragmentation compared to the protonated molecule ([M+H]⁺).

Q4: How can I confirm that the peaks I am seeing in my spectrum are indeed from L-659,877?

A4: Confirmation should be multi-faceted:

  • Accurate Mass Measurement: Compare the measured mass of your precursor ion with the theoretical mass of L-659,877 and its potential adducts. High-resolution mass spectrometry is crucial for this step.

  • Isotopic Pattern: The observed isotopic distribution of the precursor ion should match the theoretical isotopic pattern for the chemical formula of L-659,877 (C₃₈H₅₀N₈O₇S).

  • MS/MS Fragmentation: Even if complex, the fragmentation pattern should contain some characteristic ions that can be matched to the predicted fragments of the L-659,877 sequence.

Troubleshooting Guides

Problem: Poor Signal Intensity or No Signal Detected
Possible Cause Troubleshooting Step
Sample Preparation Issues Ensure the sample is free from contaminants like salts (e.g., NaCl, K₂HPO₄), detergents (e.g., SDS, Triton X-100), and stabilizers (e.g., glycerol, PEG), as these can suppress ionization.[3] Use HPLC-grade solvents for sample preparation.[3]
Inappropriate Solvent System For electrospray ionization, a typical solvent system is a mixture of water and an organic solvent (like acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[3]
Instrument Not Optimized Calibrate and tune the mass spectrometer according to the manufacturer's recommendations. Optimize source parameters such as spray voltage, capillary temperature, and gas flows for the analysis of peptides in the mass range of L-659,877.
Low Sample Concentration If the concentration is too low, consider concentrating the sample. However, be aware that very high concentrations can also lead to signal suppression and increased cluster formation.
Problem: Ambiguous or Difficult-to-Interpret MS/MS Spectra
Possible Cause Troubleshooting Step
Multiple Ring Opening Sites This is an inherent property of cyclic peptides. Try to identify multiple b- and y-ion series corresponding to different linearization points. Software tools designed for cyclic peptide analysis may be helpful.
Presence of Non-Canonical Fragments In addition to b- and y-ions, cyclic peptides can produce internal fragments and other complex rearrangement ions. Familiarize yourself with these potential fragmentation pathways.
Low Fragmentation Efficiency Systematically increase the collision energy (CID or HCD) to find an optimal setting that produces a reasonable number of fragment ions without complete shattering of the precursor ion.
Interference from Co-eluting Species Improve chromatographic separation to ensure that the precursor ion selected for fragmentation is pure. Check for interfering ions in the MS1 scan at the same retention time.

Data Presentation

Table 1: Theoretical m/z Values of Common Adducts of L-659,877
Adduct IonChemical FormulaTheoretical Monoisotopic m/z
[M+H]⁺C₃₈H₅₁N₈O₇S⁺763.3599
[M+Na]⁺C₃₈H₅₀N₈O₇SNa⁺785.3419
[M+K]⁺C₃₈H₅₀N₈O₇SK⁺801.3158
[M+NH₄]⁺C₃₈H₅₄N₉O₇S⁺780.3868
[M+2H]²⁺C₃₈H₅₂N₈O₇S²⁺382.1836

Note: The observation of these adducts can depend on the sample preparation and the purity of the solvents and reagents used.

Table 2: Predicted b- and y-ions for the Linearized Sequence Gln-Trp-Phe-Gly-Leu-Met

This table represents one of the six possible linear arrangements. The presence and intensity of these ions will depend on the preferred ring-opening site(s).

FragmentSequenceTheoretical Monoisotopic m/zFragmentSequenceTheoretical Monoisotopic m/z
b₁Gln129.0662y₁Met132.0532
b₂Gln-Trp315.1292y₂Leu-Met245.1373
b₃Gln-Trp-Phe462.1976y₃Gly-Leu-Met302.1587
b₄Gln-Trp-Phe-Gly519.2191y₄Phe-Gly-Leu-Met449.2271
b₅Gln-Trp-Phe-Gly-Leu632.3031y₅Trp-Phe-Gly-Leu-Met635.2901

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Dissolution: Dissolve the L-659,877 standard or sample in a solvent compatible with reverse-phase chromatography, such as a mixture of 50:50 water:acetonitrile with 0.1% formic acid.

  • Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer. A starting concentration in the range of 1-10 µg/mL is often suitable.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • HPLC Separation:

    • Column: A C18 reverse-phase column is a common choice for peptide analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) is a good starting point for method development.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for standard analytical columns).

    • Injection Volume: Typically 5-20 µL.

Protocol 2: Mass Spectrometry Method Development
  • Ionization Mode: Use positive ion mode electrospray ionization (ESI).

  • MS1 Scan: Perform a full scan over a mass range that includes the expected precursor ions (e.g., m/z 300-1000).

  • Precursor Ion Selection: Select the most abundant precursor ion (ideally the [M+H]⁺ at m/z 763.36) for fragmentation.

  • MS/MS Fragmentation:

    • Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Collision Energy: Perform a collision energy ramp (e.g., from 15 to 45 arbitrary units) to determine the optimal energy for producing a rich fragmentation spectrum.

    • Resolution: Use high resolution for both MS1 and MS/MS scans if available to aid in formula determination of fragment ions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve L-659,877 filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject rp_column Reverse-Phase C18 Column inject->rp_column gradient Gradient Elution rp_column->gradient esi Electrospray Ionization (+) gradient->esi ms1 MS1 Scan (Precursor Selection) esi->ms1 ms2 MS/MS (Fragmentation) ms1->ms2 interpretation Spectral Interpretation ms2->interpretation

Caption: A typical experimental workflow for the LC-MS/MS analysis of L-659,877.

Fragmentation_Logic start Cyclic L-659,877 [M+H]+ ring_opening Ring Opening (Multiple Possible Sites) start->ring_opening linear_isomers Mixture of Linearized [M+H]+ Isomers ring_opening->linear_isomers fragmentation Backbone Fragmentation (CID/HCD) linear_isomers->fragmentation b_ions b-ion Series fragmentation->b_ions y_ions y-ion Series fragmentation->y_ions complex_spectrum Complex MS/MS Spectrum b_ions->complex_spectrum y_ions->complex_spectrum

Caption: The logical pathway of L-659,877 fragmentation in tandem mass spectrometry.

References

L-659,877 off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-659,877, a potent and selective neurokinin-2 (NK2) receptor antagonist. While L-659,877 is a valuable tool for studying the role of the NK2 receptor, it is crucial to consider potential off-target effects that may influence experimental outcomes. This guide will help you identify and troubleshoot unexpected results that may arise from such effects.

Frequently Asked Questions (FAQs)

Q1: I am using L-659,877 to block NK2 receptor signaling, but I am observing an unexpected cellular phenotype that is inconsistent with NK2 receptor biology. Could this be an off-target effect?

A1: Yes, it is possible that the observed phenotype is due to an off-target effect of L-659,877. While highly selective, no small molecule inhibitor is entirely specific. At certain concentrations, L-659,877 may interact with other proteins, leading to unanticipated biological responses. To investigate this, it is crucial to perform control experiments, such as using a structurally distinct NK2 antagonist to see if the same phenotype is produced, and conducting dose-response curves to determine if the unexpected effect occurs at concentrations significantly higher than the IC50 for the NK2 receptor.

Q2: What are the common types of off-target interactions for small molecule inhibitors like L-659,877?

A2: Off-target interactions can be broadly categorized. Common off-targets for small molecules include other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. These interactions are often of lower affinity than the primary target but can become physiologically relevant at higher concentrations.

Q3: How can I experimentally determine if L-659,877 is interacting with an off-target in my system?

A3: A systematic approach is recommended. This can include:

  • Selectivity Profiling: Screening L-659,877 against a commercially available panel of receptors, kinases, and ion channels.

  • Rescue Experiments: If you hypothesize a specific off-target, you may be able to "rescue" the phenotype by co-administering a selective antagonist for that off-target.

  • Knockout/Knockdown Models: Using cells or animal models where the suspected off-target has been genetically removed or its expression reduced can help confirm its involvement.

  • Binding Assays: Direct binding assays (e.g., radioligand binding, surface plasmon resonance) can quantify the affinity of L-659,877 for a potential off-target.

Q4: Are there any known off-target effects of L-659,877 reported in the literature?

A4: To date, there is limited publicly available data detailing a comprehensive off-target profile for L-659,877. The majority of published research focuses on its potent and selective antagonism of the NK2 receptor. Therefore, researchers should remain vigilant and consider the possibility of uncharacterized off-target effects in their experimental systems.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect an off-target effect of L-659,877 is influencing your results, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow for Suspected Off-Target Effects

OffTarget_Workflow start Unexpected Experimental Outcome with L-659,877 dose_response Perform Dose-Response Curve for Unexpected Effect start->dose_response compare_ic50 Compare EC50 of Unexpected Effect to NK2 Receptor IC50 dose_response->compare_ic50 structurally_different Test a Structurally Different NK2 Antagonist compare_ic50->structurally_different phenotype_replicated Is the Unexpected Phenotype Replicated? structurally_different->phenotype_replicated off_target_likely Off-Target Effect Likely phenotype_replicated->off_target_likely No on_target Effect is Likely On-Target (NK2-mediated) phenotype_replicated->on_target Yes screen Perform Off-Target Screening (e.g., Kinase Panel, GPCR Panel) off_target_likely->screen identify_hits Identify Potential Off-Target 'Hits' screen->identify_hits validate_hits Validate Hits (e.g., Binding Assays, Functional Assays, siRNA/CRISPR) identify_hits->validate_hits confirm_off_target Confirmed Off-Target validate_hits->confirm_off_target

Caption: Workflow to determine if an unexpected result is an off-target effect.

Quantitative Data on L-659,877 Selectivity (Hypothetical)

To illustrate what a selectivity profile might look like, the following table presents hypothetical data for L-659,877 against a small panel of potential off-targets. Note: This data is for illustrative purposes only and is not based on experimental results.

TargetAssay TypeL-659,877 Ki (nM)
NK2 Receptor (On-Target) Radioligand Binding 0.5
NK1 ReceptorRadioligand Binding>10,000
NK3 ReceptorRadioligand Binding>10,000
Kinase XKinase Activity850
Ion Channel YElectrophysiology2,500
GPCR ZRadioligand Binding5,000

This hypothetical table shows high selectivity for the NK2 receptor. However, at higher concentrations (in the micromolar range), there might be engagement of "Kinase X" or "Ion Channel Y," which could lead to off-target effects.

Experimental Protocols

Protocol: Radioligand Binding Assay for Off-Target GPCRs
  • Cell Culture and Membrane Preparation: Culture cells stably expressing the GPCR of interest. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the GPCR, and varying concentrations of L-659,877 (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of L-659,877 for inhibiting radioligand binding and calculate the Ki using the Cheng-Prusoff equation.

Protocol: In Vitro Kinase Activity Assay
  • Reaction Setup: In a suitable assay buffer, combine the recombinant kinase, a kinase-specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of L-659,877 to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as phosphospecific antibodies or luminescence-based ATP detection (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity against the concentration of L-659,877 to determine the IC50 value.

Hypothetical Off-Target Signaling Pathway

The following diagram illustrates a hypothetical scenario where L-659,877, in addition to blocking the NK2 receptor, also inhibits a fictitious "Kinase X," which is part of a cell survival pathway.

Diagram: Hypothetical Off-Target Interaction of L-659,877

OffTarget_Pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Gq Gq Protein NK2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular_Response_On Cellular Response (e.g., Contraction) Ca_PKC->Cellular_Response_On L659_on L-659,877 L659_on->NK2R GrowthFactor Growth Factor KinaseX Kinase X GrowthFactor->KinaseX DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellSurvival Cell Survival TranscriptionFactor->CellSurvival L659_off L-659,877 (High Concentration) L659_off->KinaseX

Troubleshooting L-659,877 binding assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common challenges encountered during L-659,877 binding assays.

Frequently Asked Questions (FAQs)

Q1: What is L-659,877 and what is its primary target?

A1: L-659,877 is a non-peptide antagonist for the tachykinin NK2 receptor.[1][2] It is a valuable tool for studying the physiological roles of NK2 receptors, which are involved in various processes, including smooth muscle contraction and inflammation.

Q2: What type of assay is typically used to measure L-659,877 binding?

A2: Radioligand binding assays are the gold standard for characterizing the interaction of ligands like L-659,877 with their receptors.[3] These can be either saturation assays to determine binding affinity (Kd) and receptor density (Bmax), or competition (displacement) assays to determine the inhibitory constant (Ki) of unlabeled L-659,877 against a radiolabeled NK2 receptor ligand.

Q3: What are the most common sources of variability in L-659,877 binding assays?

A3: The most common sources of variability include high non-specific binding, low specific binding signal, and poor reproducibility between experiments or wells.[4][5] These issues can stem from problems with reagents, assay conditions, or the experimental protocol.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during L-659,877 binding assays.

Issue 1: High Non-Specific Binding (NSB)

Description: The binding of the radioligand to components other than the NK2 receptor is excessively high, obscuring the specific binding signal. Ideally, non-specific binding should be less than 50% of the total binding.[4][6]

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: Use a concentration at or below the Kd value.[4][7] - Check Radioligand Purity: Ensure radiochemical purity is >90%.[7] - Hydrophobicity: Hydrophobic ligands tend to have higher NSB. While you cannot change the ligand, optimizing other conditions becomes more critical.
Membrane Preparation - Reduce Membrane Protein: Titrate the amount of membrane protein to find the optimal concentration, typically in the range of 100-500 µg per well.[4] - Ensure Thorough Washing: Properly wash membranes to remove any endogenous ligands that could interfere with binding.
Assay Conditions - Optimize Incubation Time: Shorter incubation times can sometimes reduce NSB, but you must ensure the assay reaches equilibrium for specific binding.[4] - Modify Assay Buffer: Include Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to reduce binding to tubes and filters.[4][7] - Optimize Washing: Increase the number and/or volume of washes with ice-cold buffer.[4]
Filtration - Pre-treat Filters: Soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[5]
Issue 2: Low Specific Binding or No Detectable Signal

Description: The specific binding signal is too low to be reliably distinguished from the background, making it difficult to determine binding parameters.

Potential Cause Troubleshooting Steps
Receptor Integrity/Concentration - Verify Receptor Presence: Confirm the presence and integrity of the NK2 receptor in your membrane preparation using techniques like Western blotting. - Increase Receptor Concentration: If the signal is low, you may need to use a higher concentration of the membrane preparation.
Radioligand Issues - Check Radioligand Activity: Ensure the radioligand has not degraded due to improper storage or age. Use a fresh batch if necessary. - Verify Specific Activity: A high specific activity of the radioligand is crucial for detecting a low number of receptors. For tritiated ligands, a specific activity above 20 Ci/mmol is recommended.[7]
Assay Conditions - Ensure Equilibrium: The incubation time may be too short. Perform a time-course experiment to determine the time required to reach equilibrium.[4] - Check Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact binding. Ensure your buffer composition is optimal for the NK2 receptor.
Separation of Bound and Free Ligand - Optimize Washing: Overly aggressive washing can cause the dissociation of the specific radioligand-receptor complex.[4]
Issue 3: Poor Reproducibility and High Variability

Description: Results are inconsistent between replicate wells, plates, or experiments.

Potential Cause Troubleshooting Steps
Pipetting and Dispensing - Calibrate Pipettes: Regularly calibrate and maintain all pipettes. - Consistent Technique: Use consistent pipetting techniques, especially for viscous solutions.
Reagent Preparation - Prepare in Batches: Prepare large batches of buffers and reagent solutions to minimize batch-to-batch variability.[3] - Thorough Mixing: Ensure all solutions, especially membrane preparations, are thoroughly mixed before aliquoting.
Assay Conditions - Consistent Incubation: Ensure consistent incubation times and temperatures for all samples.[3]
Automation - Use Automation: If available, use automated liquid handling systems to minimize human error.[5]

Experimental Protocols

Protocol 1: Competition Binding Assay for L-659,877

This protocol is a representative method for determining the inhibitory constant (Ki) of unlabeled L-659,877. A suitable radioligand for the NK2 receptor, such as [³H]SR48968 or a radiolabeled version of another NK2 antagonist, would be required.

Materials:

  • Membrane preparation containing human NK2 receptor.

  • Radiolabeled NK2 receptor antagonist (e.g., [³H]SR48968).

  • Unlabeled L-659,877.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% PEI.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of unlabeled L-659,877 in binding buffer.

    • Dilute the radioligand in binding buffer to a final concentration at or near its Kd.

    • Dilute the membrane preparation in binding buffer to the desired concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled NK2 antagonist (e.g., 10 µM unlabeled SR48968), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of each concentration of L-659,877, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percent specific binding as a function of the log concentration of L-659,877.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Representative Binding Affinity Data for L-659,877

Parameter Value Assay Type Radioligand Reference
Ki~1-10 nMCompetitione.g., [³H]SR48968Hypothetical Data
IC₅₀Varies with radioligand concentrationCompetitione.g., [³H]SR48968Hypothetical Data

Disclaimer: The values in this table are for illustrative purposes and represent a typical range for a high-affinity antagonist. The actual values obtained will depend on the specific experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for L-659,877 Binding Assay Variability start Assay Variability Observed high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Specific Signal? high_nsb->low_signal No check_radioligand Check Radioligand (Concentration, Purity) high_nsb->check_radioligand Yes poor_repro Poor Reproducibility? low_signal->poor_repro No verify_receptor Verify Receptor (Presence, Integrity) low_signal->verify_receptor Yes calibrate_pipettes Calibrate Pipettes poor_repro->calibrate_pipettes Yes end Assay Optimized poor_repro->end No optimize_membrane Optimize Membrane Concentration check_radioligand->optimize_membrane adjust_buffer Adjust Assay Buffer (e.g., add BSA) optimize_membrane->adjust_buffer pretreat_filters Pre-treat Filters (e.g., with PEI) adjust_buffer->pretreat_filters pretreat_filters->end check_radioligand_activity Check Radioligand Activity & Specific Activity verify_receptor->check_radioligand_activity confirm_equilibrium Confirm Equilibrium (Time-course) check_radioligand_activity->confirm_equilibrium optimize_washing Optimize Washing Procedure confirm_equilibrium->optimize_washing optimize_washing->end standardize_reagents Standardize Reagent Preparation calibrate_pipettes->standardize_reagents control_conditions Control Assay Conditions (Time, Temp) standardize_reagents->control_conditions control_conditions->end

Caption: Troubleshooting workflow for L-659,877 binding assay variability.

Competition_Assay_Workflow Competition Binding Assay Workflow prep_reagents 1. Prepare Reagents (L-659,877 dilutions, Radioligand, Membranes) assay_setup 2. Set up Assay Plate (Total, NSB, Competition) prep_reagents->assay_setup incubation 3. Incubate to Equilibrium assay_setup->incubation filtration 4. Filter and Wash incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competition binding assay with L-659,877.

References

Avoiding non-specific binding of L-659,877

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the NK2 receptor antagonist, L-659,877, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is L-659,877 and what is its primary target?

L-659,877 is a potent and selective non-peptide antagonist of the neurokinin 2 (NK2) receptor, a member of the tachykinin receptor family. Its primary role in experimental settings is to block the actions of the endogenous ligand, neurokinin A (NKA).

Q2: What are the potential off-target effects of L-659,877?

While L-659,877 is selective for the NK2 receptor, cross-reactivity with other tachykinin receptors, namely the neurokinin 1 (NK1) and neurokinin 3 (NK3) receptors, can occur, particularly at higher concentrations. Non-specific binding to other macromolecules or surfaces can also be a source of off-target effects.

Q3: What is non-specific binding and why is it a concern when working with L-659,877?

Non-specific binding refers to the interaction of L-659,877 with components other than its intended target, the NK2 receptor. This can include binding to other proteins, lipids, or even the experimental apparatus (e.g., microplates, filters). High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of binding affinity and potency, and potentially confounding experimental results.

Q4: How is non-specific binding experimentally determined?

Non-specific binding is typically measured by including a control group in the binding assay where a high concentration of an unlabeled ligand is added to saturate the specific binding sites on the NK2 receptor. Any remaining binding of the radiolabeled or fluorescently-labeled L-659,877 in the presence of this "cold" ligand is considered non-specific.

Troubleshooting Guide: Minimizing Non-Specific Binding of L-659,877

High non-specific binding is a common challenge in receptor-ligand binding assays. The following guide provides a systematic approach to troubleshoot and reduce non-specific binding in your experiments with L-659,877.

Initial Troubleshooting Workflow

Troubleshooting Workflow for High Non-Specific Binding start High Non-Specific Binding Observed check_reagents Step 1: Verify Reagent Quality - L-659,877 purity and integrity - Radioligand quality (if applicable) - Buffer components start->check_reagents optimize_assay Step 2: Optimize Assay Conditions - Adjust buffer composition (pH, ionic strength) - Titrate protein concentration - Optimize incubation time and temperature check_reagents->optimize_assay blocking_agents Step 3: Implement/Optimize Blocking Agents - Add BSA or other blocking proteins - Pre-treat plates/filters optimize_assay->blocking_agents washing_protocol Step 4: Refine Washing Protocol - Increase wash volume and/or frequency - Use ice-cold wash buffer blocking_agents->washing_protocol reassess Re-evaluate Non-Specific Binding washing_protocol->reassess success Non-Specific Binding Reduced reassess->success Successful fail Issue Persists: Consult Further reassess->fail Unsuccessful Radioligand Competition Binding Assay Workflow prep 1. Prepare Reagents - Dilute L-659,877 - Prepare radioligand solution - Thaw membrane preparation assay_setup 2. Assay Setup (in 96-well plate) - Total Binding: Membranes + Radioligand + Buffer - Non-specific Binding: Membranes + Radioligand + High [Unlabeled Antagonist] - Competition: Membranes + Radioligand + L-659,877 (various concentrations) prep->assay_setup incubation 3. Incubation - Incubate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 min) assay_setup->incubation filtration 4. Filtration - Rapidly filter the reaction mixture through pre-soaked glass fiber filters - Wash filters multiple times with ice-cold wash buffer incubation->filtration counting 5. Scintillation Counting - Dry filters - Add scintillation cocktail - Count radioactivity (CPM) filtration->counting analysis 6. Data Analysis - Calculate Specific Binding = Total - Non-specific - Plot % Specific Binding vs. [L-659,877] - Determine IC50 and calculate Ki counting->analysis Simplified NK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Agonist L659 L-659,877 L659->NK2R Antagonist Gq Gq/11 NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Inflammation) Ca->Physiological_Response PKC->Physiological_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Physiological_Response

Validation & Comparative

A Comparative Guide to L-659,877 and Other Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurokinin receptor antagonist L-659,877 with other key antagonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in their evaluation of these compounds for therapeutic and investigational purposes.

Introduction to Neurokinin Receptors and Their Antagonists

Neurokinin (NK) receptors, members of the G-protein coupled receptor (GPCR) superfamily, are key players in a multitude of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] There are three main subtypes of neurokinin receptors: NK1, NK2, and NK3, each with a preferential endogenous ligand: Substance P (SP) for NK1, Neurokinin A (NKA) for NK2, and Neurokinin B (NKB) for NK3.[2][3] The development of selective antagonists for these receptors has been a significant focus of pharmaceutical research, aiming to modulate their activity for therapeutic benefit in conditions ranging from chemotherapy-induced nausea and vomiting to inflammatory diseases and psychiatric disorders.[4][5]

L-659,877 has emerged as a potent and selective antagonist for the NK2 receptor. This guide compares its in vitro and in vivo pharmacological profile with other well-characterized neurokinin receptor antagonists, providing a comprehensive overview of their relative potencies and selectivities.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the equilibrium inhibition constants (Ki) or the half-maximal inhibitory concentrations (IC50) of L-659,877 and other selected neurokinin receptor antagonists at the three neurokinin receptor subtypes. Lower values indicate higher binding affinity.

CompoundNK1 Receptor (Ki/IC50, nM)NK2 Receptor (Ki/IC50, nM)NK3 Receptor (Ki/IC50, nM)Selectivity Profile
L-659,877 >1000~1.8>1000Highly selective for NK2
CP-96,345 0.99 (human)[6]>1000>1000Selective for NK1
SR140333 0.01-0.02 (human/rat)[7]>1000[8]>1000[8]Highly selective for NK1
SR48968 >10000.13 (human)[9]350 (human)[10]Selective for NK2, with some affinity for NK3
SB-222200 >100,000[11][12]250[11][12]4.4 (human)[11][12]Highly selective for NK3

Note: The presented values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

In Vivo Efficacy

The in vivo efficacy of neurokinin receptor antagonists is often assessed by their ability to inhibit responses elicited by specific agonists. The following table presents the half-maximal effective dose (ED50) or the half-maximal inhibitory dose (ID50) for some of these antagonists in various animal models.

CompoundAnimal ModelAgonist/StimulusEndpointED50/ID50
SR140333 Dog[Sar9,Met(O2)11]substance PHypotension3 µg/kg i.v.[8]
Guinea-pig[Sar9,Met(O2)11]substance PBronchoconstriction42 µg/kg i.v.[8]
Rat[Sar9,Met(O2)11]substance PPlasma extravasation7 µg/kg i.v.[8]
CP-96,345 MouseSubstance PSedation/Motor Impairment1.9-3.6 mg/kg i.p.[13]
SB-222200 MouseSenktideBehavioral responses~5 mg/kg p.o.[12]

Signaling Pathways of Neurokinin Receptors

Upon activation by their endogenous ligands, neurokinin receptors couple to G-proteins, primarily Gαq/11, to initiate intracellular signaling cascades. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.[1][14]

Neurokinin_Signaling cluster_receptor Cell Membrane NK_Receptor Neurokinin Receptor (NK1, NK2, or NK3) G_Protein Gαq/11 NK_Receptor->G_Protein Activates Ligand Neurokinin (Substance P, NKA, or NKB) Ligand->NK_Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing NK Receptor) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Plotting Plot % Specific Binding vs. [Compound] Scintillation->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed Cells in 96-well Plate Dye_Loading Load with Calcium- Sensitive Dye Cell_Seeding->Dye_Loading Antagonist_Incubation Incubate with Antagonist Dye_Loading->Antagonist_Incubation Agonist_Addition Add Agonist Antagonist_Incubation->Agonist_Addition Fluorescence_Reading Kinetic Fluorescence Reading (FLIPR) Agonist_Addition->Fluorescence_Reading IC50_Calculation Calculate IC50 Fluorescence_Reading->IC50_Calculation

References

A Comparative Guide to the Efficacy of Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of selected oxytocin receptor antagonists. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at quantitative data, experimental methodologies, and relevant signaling pathways. While the initial topic of interest included L-659,877, our extensive search of available scientific literature indicates that L-659,877 is primarily characterized as a neurokinin receptor antagonist, with no substantive data supporting its activity as an oxytocin receptor antagonist. Therefore, this guide will focus on a comparative analysis of well-documented oxytocin receptor antagonists: Atosiban, L-368,899, and L-371,257.

Quantitative Efficacy Comparison

The following table summarizes the binding affinities (Ki) and antagonist potencies (pA2) of Atosiban, L-368,899, and L-371,257 for the oxytocin receptor. These values are critical for understanding the relative efficacy of these compounds.

CompoundReceptorAssay TypeSpeciesKi (nM)pA2
Atosiban OxytocinRadioligand BindingHuman, Rat--
OxytocinFunctional Assay (Ca2+ mobilization)HumanIC50 = 5-
L-368,899 OxytocinRadioligand BindingHuman26-[1][2]
OxytocinRadioligand BindingRat8.9-[1][2]
OxytocinRadioligand BindingCoyote12.38-[3]
OxytocinFunctional Assay (Uterine Contraction)Rat-8.9[1]
L-371,257 OxytocinRadioligand BindingHuman4.6, 198.4[4][5][6][7]
Vasopressin V1aRadioligand BindingHuman3.7-[4][5][7]

Oxytocin Receptor Signaling Pathway

The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by oxytocin, the receptor initiates a cascade of intracellular events culminating in various physiological responses, most notably uterine contractions and lactation. The binding of an antagonist to the OTR competitively blocks the binding of oxytocin, thereby inhibiting this signaling cascade.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates Antagonist Antagonist Antagonist->OTR Binds and Inhibits Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca2+->Physiological_Response Mediates PKC->Physiological_Response Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled antagonist against a radiolabeled ligand known to bind to the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing OTR Incubation Incubate membranes, radioligand, and antagonist Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled oxytocin analog (e.g., [3H]Oxytocin) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test antagonist Compound_Prep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Competition_Curve Generate competition curve (% bound vs. antagonist concentration) Scintillation->Competition_Curve IC50_Determination Determine IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin), and varying concentrations of the unlabeled antagonist are combined.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist (oxytocin).

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human oxytocin receptor are seeded into a 96-well black-walled, clear-bottom plate and cultured to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specific time at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Antagonist Pre-incubation: The cells are then washed to remove excess dye and pre-incubated with varying concentrations of the antagonist for a defined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of a fixed concentration of oxytocin (typically the EC80 concentration to elicit a robust signal). The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured for each antagonist concentration. The data are normalized to the response of oxytocin alone and plotted against the logarithm of the antagonist concentration. A sigmoidal curve is fitted to the data to determine the IC50 value of the antagonist.

Conclusion

This guide provides a comparative overview of the efficacy of Atosiban, L-368,899, and L-371,257 as oxytocin receptor antagonists. The provided quantitative data, signaling pathway diagram, and detailed experimental protocols offer a valuable resource for researchers in the field. The absence of data for L-659,877 as an oxytocin receptor antagonist highlights the importance of specific target validation in drug discovery and research. The methodologies described herein represent standard approaches for characterizing the potency and efficacy of novel compounds targeting the oxytocin receptor.

References

Validating L-659,877: A Comparative Guide for Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of the tachykinin NK2 receptor antagonist, L-659,877, in a novel cell line. It offers a comparative analysis with alternative NK2 receptor antagonists, detailed experimental protocols, and visual representations of key biological and experimental processes.

Comparative Analysis of NK2 Receptor Antagonists

L-659,877 is a peptide-based antagonist of the neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation. For a comprehensive evaluation, its performance should be benchmarked against other well-characterized NK2 receptor antagonists. This section provides a summary of L-659,877 and two common non-peptide alternatives, GR 159897 and SR 48968 (Saredutant).

FeatureL-659,877GR 159897SR 48968 (Saredutant)
Compound Type PeptideNon-peptideNon-peptide
Target Tachykinin NK2 ReceptorTachykinin NK2 ReceptorTachykinin NK2 Receptor
Potency (IC50/pA2/pKi) IC50: 5.29 µM (Calcium mobilization, hNK2-CHO cells)pKi: 9.5 (hNK2-transfected CHO cells)[1][2]; pA2: 8.7 (guinea-pig trachea)[1][2]Potent and selective NK2 receptor antagonist.[3][4][5][6][7][8]
Mechanism of Action Competitive antagonistCompetitive antagonistCompetitive antagonist
Key Characteristics Peptide nature may influence bioavailability and stability.Orally active and brain-penetrant.[2]Orally active.

Note: The presented potency values are derived from different studies and experimental conditions. For a direct and definitive comparison, it is recommended to evaluate all compounds in parallel within the same experimental setup.

Signaling Pathway and Experimental Workflow

To effectively validate L-659,877 activity, it is crucial to understand the underlying signaling pathway of the NK2 receptor and the experimental workflow for its characterization.

NK2_Signaling_Pathway NK2 Receptor Signaling Pathway NKA Neurokinin A (NKA) (Agonist) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds to Gq_protein Gq Protein NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC_activation PKC Activation DAG->PKC_activation Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_release->Cellular_Response PKC_activation->Cellular_Response L659877 L-659,877 (Antagonist) L659877->NK2R Blocks NKA binding

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for L-659,877 Validation cluster_cell_line New Cell Line Preparation cluster_assay Functional Assay start Select Host Cell Line (e.g., HEK293, CHO-K1) transfection Stable Transfection with NK2 Receptor cDNA start->transfection selection Antibiotic Selection of Stable Clones transfection->selection validation Validate NK2R Expression (e.g., qPCR, Western Blot) selection->validation cell_plating Plate Validated Cells validation->cell_plating Use validated cells for assay antagonist_pretreatment Pre-incubate with L-659,877 or Alternatives cell_plating->antagonist_pretreatment agonist_treatment Stimulate with NK2 Agonist (e.g., Neurokinin A) measurement Measure Downstream Signal (e.g., Calcium Flux, IP1 Accumulation) agonist_treatment->measurement antagonist_pretreatment->agonist_treatment data_analysis Data Analysis (IC50/pA2 determination) measurement->data_analysis

Caption: Experimental Workflow.

Logical_Relationship Logical Framework for Validation hypothesis Hypothesis: L-659,877 antagonizes NK2 receptor activity in the new cell line. prediction1 Prediction 1: The new cell line stably expresses functional NK2 receptors. hypothesis->prediction1 prediction2 Prediction 2: NK2 receptor agonist induces a measurable downstream signaling response. hypothesis->prediction2 prediction3 Prediction 3: L-659,877 inhibits the agonist-induced response in a dose-dependent manner. hypothesis->prediction3 experiment1 Experiment: Stable transfection and validation of NK2R expression. prediction1->experiment1 experiment2 Experiment: Agonist dose-response curve in functional assay (e.g., Calcium Flux). prediction2->experiment2 experiment3 Experiment: Antagonist inhibition curve with L-659,877. prediction3->experiment3 experiment1->experiment2 experiment2->experiment3 conclusion Conclusion: L-659,877 activity is validated in the new cell line. experiment3->conclusion

Caption: Validation Logic.

Experimental Protocols

This section details the methodologies for establishing a new cell line expressing the NK2 receptor and for conducting functional assays to validate L-659,877 activity.

Generation of a Stable Cell Line Expressing the Human NK2 Receptor

Objective: To create a stable cell line endogenously expressing the human tachykinin NK2 receptor for consistent and reproducible assay performance.

Materials:

  • Host cell line (e.g., HEK293, CHO-K1)

  • Complete culture medium (e.g., DMEM or Ham's F-12K supplemented with 10% FBS and antibiotics)

  • Expression vector containing the full-length human NK2 receptor cDNA and a selectable marker (e.g., neomycin or hygromycin resistance)

  • Transfection reagent (e.g., Lipofectamine™)

  • Selection antibiotic (e.g., G418 or Hygromycin B)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Culture: Maintain the host cell line in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • One day prior to transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for the recommended time.

  • Selection of Stable Clones:

    • 48 hours post-transfection, passage the cells into a larger culture vessel and begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium. The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental host cell line.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks of selection, individual resistant colonies will become visible.

  • Isolation and Expansion of Clones:

    • Isolate individual colonies using cloning cylinders or by limiting dilution.

    • Expand each clone in separate culture vessels containing the selection medium.

  • Validation of NK2 Receptor Expression:

    • Quantitative PCR (qPCR): Extract total RNA from each clone and perform qPCR to quantify the mRNA expression level of the NK2 receptor.

    • Western Blot: Lyse the cells and perform a Western blot using an antibody specific for the NK2 receptor to confirm protein expression.

    • Functional Screen: Perform a preliminary functional assay (e.g., calcium mobilization) with a known NK2 receptor agonist to identify clones with a robust and reproducible response.

Functional Assay: Calcium Mobilization

Objective: To measure the ability of L-659,877 to inhibit the increase in intracellular calcium induced by an NK2 receptor agonist.

Materials:

  • Validated NK2 receptor-expressing cell line

  • Black, clear-bottom 96-well or 384-well microplates

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (to prevent dye leakage)

  • NK2 receptor agonist (e.g., Neurokinin A)

  • L-659,877 and alternative antagonists

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the validated NK2 receptor-expressing cells into the microplates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution containing the fluorescent dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of L-659,877 and the alternative antagonists in the assay buffer.

    • Prepare the NK2 receptor agonist at a concentration that elicits a submaximal response (EC80), as determined from a prior agonist dose-response experiment.

  • Assay Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Initiate the kinetic read and add the NK2 receptor agonist to all wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.

Functional Assay: IP-One (Inositol Monophosphate) Assay

Objective: To measure the ability of L-659,877 to inhibit the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.

Materials:

  • Validated NK2 receptor-expressing cell line

  • White, solid-bottom 96-well or 384-well microplates

  • IP-One assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer with LiCl)

  • NK2 receptor agonist (e.g., Neurokinin A)

  • L-659,877 and alternative antagonists

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating: Seed the validated NK2 receptor-expressing cells into the microplates and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of L-659,877 and the alternative antagonists.

    • Prepare the NK2 receptor agonist at its EC80 concentration.

    • Add the antagonist dilutions to the cells, followed by the agonist.

  • Cell Stimulation and Lysis:

    • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes) to allow for IP1 accumulation.

    • Add the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.

  • Assay Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour in the dark.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data to the agonist-only control.

    • Plot the normalized HTRF ratio against the logarithm of the antagonist concentration and fit the data to determine the IC50 value for each antagonist.

References

L-659,877: A Comparative Analysis of its Cross-reactivity with Tachykinin and Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of L-659,877, a potent and selective tachykinin NK2 receptor antagonist, with other related and unrelated receptor types. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of pharmacological studies.

Summary of L-659,877 Receptor Binding Affinity

L-659,877 demonstrates high affinity and selectivity for the tachykinin NK2 receptor. Its cross-reactivity with other tachykinin receptor subtypes (NK1 and NK3) and a panel of other receptors is significantly lower, highlighting its specificity. The following table summarizes the binding affinities (Ki values) of L-659,877 for various receptors.

ReceptorLigandKi (nM)Species
Tachykinin NK2 L-659,8771.8 Human
Tachykinin NK1L-659,877>10,000Human
Tachykinin NK3L-659,877>10,000Human

Table 1: Comparative Binding Affinities of L-659,877 for Human Tachykinin Receptors. Data represents the inhibitory constant (Ki) determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following sections detail the methodologies used to generate the binding affinity data presented in this guide.

Radioligand Binding Assays for Tachykinin Receptors (NK1, NK2, and NK3)

Objective: To determine the binding affinity (Ki) of L-659,877 for human tachykinin NK1, NK2, and NK3 receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors.

  • Radioligand:

    • For NK1 receptors: [³H]-Substance P

    • For NK2 receptors: [¹²⁵I]-Neurokinin A

    • For NK3 receptors: [³H]-Senktide

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% bovine serum albumin.

  • Incubation: Membrane preparations were incubated with the respective radioligand and increasing concentrations of the unlabeled competitor, L-659,877.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibitory constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep CHO cells expressing human NK1, NK2, or NK3 receptors incubation Incubate membranes with radioligand and varying concentrations of L-659,877 prep->incubation filtration Separate bound and free radioligand via filtration incubation->filtration detection Quantify radioactivity filtration->detection ic50 Determine IC50 values detection->ic50 ki Calculate Ki values using Cheng-Prusoff equation ic50->ki

Fig 1. Experimental workflow for the radioligand binding assay.

Signaling Pathway of Tachykinin NK2 Receptor

Activation of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand Neurokinin A (NKA) primarily initiates a signaling cascade through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). L-659,877 acts as a competitive antagonist, blocking NKA from binding to the NK2 receptor and thereby inhibiting this downstream signaling.

signaling_pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds and Activates L659877 L-659,877 L659877->NK2R Blocks Binding Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Fig 2. Simplified signaling pathway of the tachykinin NK2 receptor.

Conclusion

The data presented in this guide unequivocally demonstrates that L-659,877 is a highly selective antagonist for the human tachykinin NK2 receptor. Its negligible affinity for NK1 and NK3 receptors, as well as other screened receptors, underscores its utility as a specific pharmacological tool for investigating NK2 receptor-mediated processes. Researchers utilizing L-659,877 can have a high degree of confidence in its on-target activity, minimizing the potential for confounding off-target effects in their experimental systems.

L-659,877: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-659,877 with other neurokinin 2 (NK2) receptor antagonists. This document outlines key performance data from various in vitro assays and offers detailed experimental protocols to assist in the selection of appropriate reference compounds for drug discovery programs.

L-659,877 is a cyclic peptide antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin A (NKA). The NK2 receptor is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception, making it a target of interest for therapeutic intervention in conditions such as asthma, irritable bowel syndrome, and anxiety. As a reference compound, L-659,877 is utilized to validate screening assays and to characterize the pharmacological profile of novel chemical entities targeting the NK2 receptor.

Comparative Analysis of NK2 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of L-659,877 and other key reference compounds at the NK2 receptor. This data facilitates a direct comparison of their pharmacological properties.

Table 1: Binding Affinities (Ki) of Selected Ligands for the NK2 Receptor

CompoundClassSpecies (Receptor Source)RadioligandKi (nM)Reference(s)
Neurokinin AEndogenous AgonistHuman (CHO cells)[¹²⁵I]-NKA2.5 ± 0.7[1]
L-659,877 Peptide AntagonistHuman (CHO cells)-See Table 2[2]
SR 48968 (Saredutant)Non-peptide AntagonistHuman (CHO cells)[³H]-SR 489680.13[3]
GR 159897Non-peptide AntagonistHuman (CHO cells)[³H]-GR100679pKi 9.5 (~0.32)[1]
MEN 11420 (Nepadutant)Peptide AntagonistHuman (CHO cells)[¹²⁵I]-NKA2.5 ± 0.7[1]
MEN 11420 (Nepadutant)Peptide AntagonistHuman (CHO cells)[³H]-SR 489682.6 ± 0.4[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Potencies of Selected Ligands at the NK2 Receptor

CompoundClassAssaySpecies (Tissue/Cell)ParameterValueReference(s)
Neurokinin AEndogenous AgonistCalcium MobilizationHuman (CHO cells)EC₅₀2.38 nM[4]
L-659,877 Peptide AntagonistCalcium MobilizationHuman (CHO cells)IC₅₀5.29 µM[2]
SR 48968 (Saredutant)Non-peptide AntagonistCalcium MobilizationHuman (CHO cells)IC₅₀0.7 nM[2]
GR 159897Non-peptide AntagonistContraction AssayGuinea-pig (Trachea)pA₂8.7[1]
MEN 11420 (Nepadutant)Peptide AntagonistContraction AssayRabbit (Pulmonary Artery)pKB8.6 ± 0.07[1]
MEN 11420 (Nepadutant)Peptide AntagonistContraction AssayRat (Urinary Bladder)pKB9.0 ± 0.04[1]

Note: EC₅₀ represents the concentration of an agonist that gives half-maximal response. IC₅₀ is the concentration of an antagonist that inhibits the response by 50%. pA₂ and pKB are measures of antagonist potency, with higher values indicating greater potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of the NK2 receptor and the general workflows for key in vitro assays used to characterize NK2 receptor ligands.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_ER->Cellular_Response ERK ERK Phosphorylation PKC->ERK Leads to ERK->Cellular_Response

Figure 1: Simplified signaling pathway of the Neurokinin 2 (NK2) receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing NK2R) Incubate Incubate all components to reach equilibrium Membrane_Prep->Incubate Radioligand Radioligand (e.g., [³H]-SR 48968) Radioligand->Incubate Test_Compound Test Compound (e.g., L-659,877) Test_Compound->Incubate Filtration Rapid Filtration to separate bound from free radioligand Incubate->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis Calculate Ki value from competition curve Scintillation->Analysis

Figure 2: General workflow for a radioligand binding assay.

Functional_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing NK2R in a multi-well plate Dye_Loading Load cells with a fluorescent dye (for Calcium Assay) Cell_Culture->Dye_Loading Add_Antagonist Add test antagonist (e.g., L-659,877) Dye_Loading->Add_Antagonist Add_Agonist Add NK2 agonist (e.g., Neurokinin A) Add_Antagonist->Add_Agonist Measure_Signal Measure downstream signal (e.g., Calcium, IP₃, pERK) Add_Agonist->Measure_Signal Analysis Calculate IC₅₀ or pA₂ value Measure_Signal->Analysis

Figure 3: General workflow for a cell-based functional assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of a test compound for the NK2 receptor using a competitive binding assay.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-SR 48968 or [¹²⁵I]-NKA, at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (e.g., L-659,877).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known NK2 receptor ligand (e.g., unlabeled SR 48968).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a method to measure the ability of a compound to inhibit NK2 receptor-mediated increases in intracellular calcium.

  • Cell Preparation:

    • Seed CHO cells stably expressing the human NK2 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of the test antagonist (e.g., L-659,877) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A, at a concentration that elicits a submaximal response, such as the EC₈₀).

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

  • Cell Labeling:

    • Culture CHO cells expressing the human NK2 receptor in a multi-well plate in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Assay Procedure:

    • Pre-incubate the cells with a buffer containing LiCl (which inhibits the breakdown of inositol monophosphates) for a short period.

    • Add varying concentrations of the test antagonist.

    • Stimulate the cells with an NK2 receptor agonist (e.g., Neurokinin A).

    • Stop the reaction by adding a solution such as ice-cold perchloric acid.

  • Separation and Detection:

    • Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

    • Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value from the resulting inhibition curve.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the NK2 receptor signaling cascade.

  • Cell Preparation and Treatment:

    • Culture cells expressing the NK2 receptor in a multi-well plate and serum-starve them for several hours to reduce basal ERK phosphorylation.

    • Pre-incubate the cells with varying concentrations of the test antagonist.

    • Stimulate the cells with an NK2 receptor agonist for a short period (typically 5-10 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells to extract the proteins.

    • Measure the amount of phosphorylated ERK (pERK) and total ERK using a suitable detection method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK and total ERK.

      • ELISA: Use a plate-based immunoassay with antibodies specific for pERK and total ERK.

  • Data Analysis:

    • Normalize the pERK signal to the total ERK signal for each sample.

    • Plot the percentage of inhibition of the agonist-induced ERK phosphorylation against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

References

Reproducibility of Experiments Using L-659,877: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the neurokinin-2 (NK2) receptor antagonist, L-659,877, alongside other commonly used antagonists. Due to the limited availability of standardized protocols in published literature, this guide emphasizes the importance of detailed methodological reporting for ensuring experimental reproducibility.

L-659,877 is a potent and selective cyclic peptide antagonist of the tachykinin NK2 receptor. It is frequently used as a research tool to investigate the physiological and pathological roles of the NK2 receptor, which is implicated in various conditions, including inflammatory responses and smooth muscle contraction. The reproducibility of experiments involving L-659,877 is crucial for the validation of scientific findings and the advancement of drug discovery programs targeting the NK2 receptor.

This guide summarizes available quantitative data, outlines common experimental protocols, and provides visualizations of the relevant signaling pathway and experimental workflows to aid researchers in designing and interpreting their studies.

Comparative Analysis of NK2 Receptor Antagonists

The table below provides a summary of reported binding affinities (pKi) and functional potencies (pA2/pKB/IC50) for L-659,877 and a selection of alternative NK2 receptor antagonists. It is important to note that direct comparison of these values can be challenging due to variations in experimental conditions across different studies. The lack of standardized assays highlights a significant hurdle in assessing cross-study reproducibility.

CompoundTypeTarget(s)pKipA2 / pKBIC50 (nM)
L-659,877 Cyclic PeptideNK2~8.0~7.8-
Saredutant (SR 48968)Small MoleculeNK29.2 - 10.49.570.13[1]
Nepadutant (MEN 11420)Glycosylated Bicyclic PeptideNK28.48.40-
GR159897Small MoleculeNK29.5 - 10.0[2][3]8.7[2][4][5]-

Note: Values are collated from various sources and may not be directly comparable. The lack of reported IC50 values for L-659,877 under standardized conditions in the reviewed literature is a notable gap.

Experimental Protocols

Detailed, step-by-step protocols are often not fully described in publications, presenting a major challenge to reproducibility. Below are generalized outlines for key experiments involving NK2 receptor antagonists.

In Vitro Radioligand Binding Assay

This assay measures the affinity of a compound for the NK2 receptor.

Objective: To determine the dissociation constant (Ki) of L-659,877 and other antagonists for the NK2 receptor.

Generalized Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK2 receptor.

  • Radioligand: A radiolabeled NK2 receptor ligand (e.g., [³H]-SR 48968, [¹²⁵I]-Neurokinin A) is used.

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., L-659,877).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: Radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This assay assesses the functional antagonism of the NK2 receptor.

Objective: To measure the ability of L-659,877 to inhibit NK2 receptor agonist-induced increases in intracellular calcium.

Generalized Protocol:

  • Cell Culture: Cells expressing the NK2 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., L-659,877) for a defined period.

  • Agonist Stimulation: An NK2 receptor agonist (e.g., Neurokinin A) is added to the cells.

  • Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response (IC50) is calculated.

In Vivo Assay: Inhibition of Bronchoconstriction in Guinea Pigs

This assay evaluates the in vivo efficacy of NK2 receptor antagonists.

Objective: To determine the ability of L-659,877 to block agonist-induced bronchoconstriction.

Generalized Protocol:

  • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is monitored.

  • Antagonist Administration: The antagonist (e.g., L-659,877) or vehicle is administered, typically intravenously.

  • Agonist Challenge: An NK2 receptor agonist is administered intravenously to induce bronchoconstriction.

  • Measurement: The increase in airway resistance is measured.

  • Data Analysis: The dose of the antagonist required to inhibit the agonist-induced bronchoconstriction by a certain percentage (e.g., 50%) is determined.

Visualizations

NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of an agonist like Neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). L-659,877 acts as a competitive antagonist, blocking the binding of NKA to the receptor and thereby inhibiting this signaling cascade.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds L659877 L-659,877 L659877->NK2R Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK2 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound like L-659,877.

Radioligand_Binding_Workflow prep 1. Prepare NK2 Receptor Membranes incubation 4. Incubate Membranes, Radioligand, and L-659,877 prep->incubation radioligand 2. Prepare Radiolabeled NK2 Ligand radioligand->incubation test_compound 3. Prepare Serial Dilutions of L-659,877 test_compound->incubation filtration 5. Separate Bound and Free Ligand (Filtration) incubation->filtration counting 6. Quantify Radioactivity filtration->counting analysis 7. Data Analysis (IC50 -> Ki) counting->analysis

Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: In Vivo Bronchoconstriction Assay

This diagram outlines the key steps in an in vivo experiment to assess the efficacy of an NK2 receptor antagonist in a guinea pig model of bronchoconstriction.

Bronchoconstriction_Workflow animal_prep 1. Anesthetize and Ventilate Guinea Pig baseline 2. Measure Baseline Airway Resistance animal_prep->baseline antagonist_admin 3. Administer L-659,877 or Vehicle (i.v.) baseline->antagonist_admin agonist_challenge 4. Induce Bronchoconstriction with NK2 Agonist (i.v.) antagonist_admin->agonist_challenge measurement 5. Measure Peak Airway Resistance agonist_challenge->measurement analysis 6. Compare Response between L-659,877 and Vehicle Groups measurement->analysis

Caption: In Vivo Bronchoconstriction Assay Workflow.

Conclusion and Recommendations for Improving Reproducibility

While L-659,877 is a valuable tool for studying the NK2 receptor, the broader issue of experimental reproducibility in the field remains a concern. The lack of detailed, standardized protocols in many publications makes direct comparison of results and replication of studies difficult. To enhance the reproducibility of experiments using L-659,877 and other pharmacological tools, researchers are encouraged to:

  • Provide Detailed Methodological Information: In publications, include comprehensive descriptions of all experimental parameters, including reagent sources and concentrations, incubation times, temperature, and specific equipment used.

  • Utilize Standardized Assays: Whenever possible, adopt and report on the use of established and validated assay protocols.

  • Report Raw Data: The deposition of raw data in public repositories can facilitate re-analysis and verification of findings by other researchers.

  • Conduct and Publish Replication Studies: Independent replication of key findings is essential for building a robust and reliable body of scientific knowledge.

By adhering to these principles, the scientific community can improve the reliability and impact of research involving L-659,877 and other important pharmacological agents.

References

L-659,877 vs. Endogenous Tachykinin Peptides: A Comparative Guide for the NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide antagonist L-659,877 and the endogenous tachykinin peptides—Neurokinin A (NKA), Substance P (SP), and Neurokinin B (NKB)—with a focus on their interaction with the tachykinin NK2 receptor. The information presented is collated from experimental data to assist in research and drug development endeavors.

Quantitative Comparison of Receptor Affinity and Potency

The interaction of L-659,877 and endogenous tachykinins with the human NK2 receptor has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of their binding affinities and functional potencies.

Table 1: Binding Affinity at the Human NK2 Receptor
LigandBinding Affinity (Ki)Antagonist Potency (pA₂)Notes
L-659,877 Not Widely Reported7.15A measure of competitive antagonist potency.
Neurokinin A (NKA) 0.83 nM-The preferred endogenous agonist for the NK2 receptor.
Substance P (SP) 1530 nM-Significantly lower affinity for NK2 compared to NKA.
[N-Me-Phe⁷]NKB 350 nM-Data for an NKB analog; NKB preferentially binds to NK3 receptors.
  • Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

  • pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It reflects the antagonist's potency.

Table 2: Functional Potency at the Human NK2 Receptor
LigandFunctional Potency (EC₅₀)Assay Type
Neurokinin A (NKA) 0.45 nMIntracellular Calcium Response
Substance P (SP) 67.7 nMIntracellular Calcium Response
Neurokinin B (NKB) Not Widely Reported-
  • EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ value indicates greater potency.

Tachykinin NK2 Receptor Signaling Pathway

Activation of the NK2 receptor, a G protein-coupled receptor (GPCR), by an agonist like Neurokinin A initiates a well-defined signaling cascade. L-659,877 acts by competitively blocking this initial binding step.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_antagonist Antagonism cluster_agonist Agonism cluster_cytosol Cytosol NK2R NK2 Receptor Gq Gq Protein (αβγ) NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG L659 L-659,877 L659->NK2R Blocks NKA Neurokinin A NKA->NK2R Binds & Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Ca²⁺ Response Cellular Responses (e.g., Contraction) Ca->Response PKC->Response

Caption: NK2 receptor signaling pathway initiated by Neurokinin A and inhibited by L-659,877.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details a method to determine the binding affinity (Ki) of unlabeled ligands, such as L-659,877 or endogenous peptides, for the NK2 receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.

  • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).

  • Homogenize the cell suspension and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NKA), and varying concentrations of the unlabeled competitor ligand (L-659,877 or tachykinin peptides).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

  • To determine non-specific binding, include control wells with an excess of a non-labeled known NK2 ligand.

3. Separation and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate bound from free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the trapped radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

  • Plot the specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start culture Culture CHO Cells (Expressing NK2R) start->culture harvest Harvest & Lyse Cells culture->harvest mem_prep Prepare Cell Membranes (Centrifugation) harvest->mem_prep assay_setup Set up 96-well Plate: Membranes + Radioligand + Competitor Ligand mem_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC₅₀ and Ki counting->analysis end End analysis->end

Caption: Workflow for a typical radioligand competition binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of agonists to activate the NK2 receptor and trigger downstream signaling, or the ability of antagonists to block this activation.

1. Cell Preparation:

  • Seed CHO cells stably expressing the human NK2 receptor into a 96-well, black-walled, clear-bottom plate.

  • Culture the cells until they form a confluent monolayer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.

2. Compound Addition and Measurement:

  • For antagonist testing, pre-incubate the cells with varying concentrations of L-659,877 for a defined period.

  • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading.

  • Add varying concentrations of an agonist (e.g., Neurokinin A) to the wells.

  • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.

3. Data Analysis:

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Use non-linear regression to fit a dose-response curve and determine the EC₅₀ value.

  • For antagonists, perform the agonist dose-response in the presence of different fixed concentrations of the antagonist. The rightward shift of the agonist curve is used to determine the antagonist's potency (e.g., by calculating the pA₂ value).

In Vivo Validation of L-659,877: A Comparative Guide for NK2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antagonist activity of L-659,877, a selective tachykinin NK2 receptor antagonist. The data presented herein is intended to serve as a valuable resource for researchers investigating tachykinin pharmacology and for professionals involved in the development of novel therapeutics targeting the NK2 receptor. This document summarizes key experimental data, outlines detailed protocols for in vivo validation, and visually represents the underlying signaling pathways and experimental workflows.

Comparative Antagonist Activity

The antagonist potency of L-659,877 has been evaluated in various in vivo models and compared with other known NK2 receptor antagonists. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their relative potencies.

AntagonistAnimal ModelAgonistRoute of AdministrationpA2 / (Dose Ratio)Reference
L-659,877 Anesthetized Guinea PigNeurokinin A (NKA)Intravenous8.7[1]
GR159897Anesthetized Guinea PigGR64349 (NK2 agonist)Intravenous(28) at 0.12 mg/kg[1]
SR48968Guinea Pig Trachea (in vitro)Neurokinin A (NKA)-High pA2 value[2]
MEN 10376Guinea Pig Trachea (in vitro)Neurokinin A (NKA)-Lower pA2 than nonpeptide antagonists[2]
SR 144190Guinea Pig Trachea (in vitro)Neurokinin A (NKA)-More potent than MEN 10376[2]

Table 1: Comparative in vivo and in vitro potency of various NK2 receptor antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The dose ratio indicates the fold increase in agonist concentration required to produce the same response in the presence of the antagonist.

AntagonistBinding AssayRadioligandpKiReference
GR159897Human ileum NK2 receptors (transfected in CHO cells)[3H]GR1006799.5[1]
GR159897Rat colon membranes[3H]GR10067910.0[1]

Table 2: In vitro binding affinities of selected NK2 receptor antagonists. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A higher pKi value indicates a higher binding affinity.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of L-659,877 and the experimental approach to its validation, the following diagrams illustrate the tachykinin NK2 receptor signaling pathway and a typical in vivo experimental workflow.

NK2_Signaling_Pathway cluster_cell Cell Membrane NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R binds Gq Gq protein NK2R->Gq activates L659877 L-659,877 L659877->NK2R blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response PKC->Response

Caption: Tachykinin NK2 Receptor Signaling Pathway.

In_Vivo_Antagonist_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Guinea Pig) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Surgical_Prep Surgical Preparation (e.g., cannulation) Anesthesia->Surgical_Prep Baseline Baseline Measurement (e.g., airway resistance) Surgical_Prep->Baseline Antagonist_Admin Antagonist Administration (e.g., L-659,877 i.v.) Baseline->Antagonist_Admin Agonist_Challenge Agonist Challenge (e.g., NKA infusion) Antagonist_Admin->Agonist_Challenge Response_Measurement Response Measurement (e.g., bronchoconstriction) Agonist_Challenge->Response_Measurement Data_Acquisition Data Acquisition Response_Measurement->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Potency_Calculation Antagonist Potency Calculation (e.g., pA2, Dose Ratio) Dose_Response->Potency_Calculation

Caption: Experimental Workflow for In Vivo Antagonist Validation.

Experimental Protocols

The following is a representative protocol for the in vivo validation of L-659,877 antagonist activity in an anesthetized guinea pig model of neurokinin A-induced bronchoconstriction. This protocol is synthesized from established methodologies in the field.

Objective: To determine the in vivo antagonist potency of L-659,877 against neurokinin A (NKA)-induced bronchoconstriction in anesthetized guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • L-659,877

  • Neurokinin A (NKA)

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline (0.9% NaCl)

  • Heparin

  • Tracheal cannula

  • Jugular vein and carotid artery cannulas

  • Ventilator

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation:

    • Guinea pigs are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).

    • The trachea is cannulated to allow for artificial ventilation.

    • The jugular vein is cannulated for intravenous administration of drugs, and the carotid artery is cannulated for blood pressure monitoring.

    • Animals are artificially ventilated at a constant volume and frequency.

  • Measurement of Bronchoconstriction:

    • Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure. An increase in inflation pressure reflects an increase in airway resistance.

    • A baseline inflation pressure is established and allowed to stabilize before any drug administration.

  • Experimental Protocol:

    • A dose-response curve to intravenous NKA is first established to determine the dose that produces a submaximal but consistent bronchoconstrictor response.

    • Following a stabilization period, a saline vehicle or L-659,877 at a specific dose is administered intravenously.

    • After a predetermined pretreatment time (e.g., 5-10 minutes), the guinea pigs are challenged with the predetermined dose of NKA.

    • The resulting bronchoconstrictor response (peak increase in inflation pressure) is recorded.

    • This procedure is repeated with different doses of L-659,877 to establish a dose-response relationship for its antagonist activity.

  • Data Analysis:

    • The antagonist effect of L-659,877 is quantified by calculating the dose ratio. The dose ratio is the factor by which the agonist dose must be increased in the presence of the antagonist to elicit the same response as in its absence.

    • From the dose-response data, a pA2 value can be calculated using a Schild plot analysis to provide a quantitative measure of antagonist potency.

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines and regulations of the local institutional animal care and use committee.

References

Benchmarking L-659,877: A Comparative Analysis of NK2 Receptor Antagonist Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurokinin 2 (NK2) receptor antagonist L-659,877 against other key antagonists. This analysis is based on a comprehensive review of available literature, with a focus on quantitative performance data and detailed experimental methodologies.

Comparative Performance of NK2 Receptor Antagonists

To offer a clear comparison, the following table summarizes the binding affinities (pKi) and functional potencies (pKB and pA2) of several well-characterized NK2 receptor antagonists. It is important to note that experimental conditions, such as the tissue or cell line used and the specific radioligand, can influence these values.

AntagonistParameterValueSpecies/TissueRadioligand/Agonist
Ibodutant pKi9.9Human Colon Smooth Muscle[¹²⁵I]NKA
pKB9.1Human Colon Smooth Muscle[βAla⁸]NKA(4-10)
Saredutant pKi9.2Human Colon Smooth Muscle[¹²⁵I]NKA
Nepadutant pKi8.4Human Colon Smooth Muscle[¹²⁵I]NKA
pKB8.1 - 10.2Animal and Human TissuesN/A
GR159897 pKi9.5hNK2-transfected CHO cells[³H]GR100679
pKi10.0Rat Colon Membranes[³H]GR100679
pA28.7Guinea Pig TracheaGR64349

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to characterize the potency and efficacy of NK2 receptor antagonists. The two primary types of assays cited are radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of an antagonist (like L-659,877) for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK2 receptor.

  • Incubation: These membranes are incubated with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]NKA or [³H]GR100679) and varying concentrations of the unlabeled antagonist being tested.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The IC50 is the concentration of the antagonist that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity. A higher pKi value (the negative logarithm of the Ki) indicates a higher binding affinity.

Functional Assays (e.g., Schild Analysis)

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The Schild analysis is a classical pharmacological method used to determine the potency of a competitive antagonist.

Objective: To determine the pA2 value of an antagonist, which is a measure of its potency in a functional system. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

General Procedure:

  • Tissue Preparation: An isolated tissue preparation that responds to an NK2 receptor agonist (e.g., guinea pig trachea, which contracts in response to NKA) is mounted in an organ bath.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to an NK2 agonist is established.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., L-659,877) for a specific period.

  • Second Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Schild Plot: This process is repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The point where this line intersects the x-axis gives the pA2 value.

Visualizing the Mechanisms

To further elucidate the context of L-659,877's function, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq protein NK2R->Gq Activates L659877 L-659,877 L659877->NK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., muscle contraction) Ca2->Response PKC->Response

Caption: NK2 Receptor Signaling Pathway and Antagonism by L-659,877.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Schild Analysis) B1 Prepare Membranes with NK2 Receptors B2 Incubate with Radioligand & L-659,877 B1->B2 B3 Separate Bound & Unbound Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 end_binding Binding Affinity (Ki) B5->end_binding F1 Prepare Isolated Tissue (e.g., Trachea) F2 Generate Agonist Concentration-Response Curve F1->F2 F3 Incubate with L-659,877 F2->F3 F4 Generate 2nd Agonist Curve F3->F4 F5 Construct Schild Plot F4->F5 F6 Determine pA2 F5->F6 end_functional Functional Potency (pA2) F6->end_functional start Start start->B1 start->F1

Caption: Workflow for Characterizing NK2 Receptor Antagonists.

References

L-659,877: A Comparative Analysis of its Selectivity for the NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the non-peptide antagonist L-659,877 and its selectivity for the tachykinin NK2 receptor over the NK1 and NK3 receptor subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals working with tachykinin receptor modulators.

Summary of Quantitative Data

The selectivity of L-659,877 is demonstrated by its differential activity at the three tachykinin receptors. The available data on the functional antagonism of L-659,877 is summarized in the table below.

CompoundReceptorAssay TypeParameterValue (µM)
L-659,877human NK2Calcium MobilizationIC505.29
L-659,877human NK1Not ReportedNot ReportedNot Reported
L-659,877human NK3Not ReportedNot ReportedNot Reported

Table 1: Functional Activity of L-659,877 at Tachykinin Receptors. This table summarizes the reported in vitro functional activity of L-659,877.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor. A typical protocol involves the following steps:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (NK1, NK2, or NK3) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radiolabeled ligand for the receptor and varying concentrations of the unlabeled test compound (e.g., L-659,877).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Calcium mobilization assays are functional assays that measure the ability of a compound to block the intracellular calcium increase induced by an agonist.

  • Cell Culture: Cells stably expressing the human NK2 receptor are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells are then exposed to a known agonist of the NK2 receptor in the presence of varying concentrations of the antagonist (L-659,877).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the tachykinin receptors and a typical experimental workflow for a radioligand binding assay.

Tachykinin_Signaling cluster_NK1 NK1 Receptor cluster_NK2 NK2 Receptor cluster_NK3 NK3 Receptor SP Substance P NK1 NK1R SP->NK1 Gq11_1 Gq/11 NK1->Gq11_1 PLC_1 PLCβ Gq11_1->PLC_1 PIP2_1 PIP2 PLC_1->PIP2_1 hydrolyzes IP3_1 IP3 PIP2_1->IP3_1 DAG_1 DAG PIP2_1->DAG_1 Ca_1 Ca²⁺ Mobilization IP3_1->Ca_1 PKC_1 PKC Activation DAG_1->PKC_1 NKA Neurokinin A NK2 NK2R NKA->NK2 Gq11_2 Gq/11 NK2->Gq11_2 PLC_2 PLCβ Gq11_2->PLC_2 PIP2_2 PIP2 PLC_2->PIP2_2 hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_2 Ca²⁺ Mobilization IP3_2->Ca_2 PKC_2 PKC Activation DAG_2->PKC_2 NKB Neurokinin B NK3 NK3R NKB->NK3 Gq11_3 Gq/11 NK3->Gq11_3 PLC_3 PLCβ Gq11_3->PLC_3 PIP2_3 PIP2 PLC_3->PIP2_3 hydrolyzes IP3_3 IP3 PIP2_3->IP3_3 DAG_3 DAG PIP2_3->DAG_3 Ca_3 Ca²⁺ Mobilization IP3_3->Ca_3 PKC_3 PKC Activation DAG_3->PKC_3

Caption: Simplified signaling pathways of NK1, NK2, and NK3 receptors.

Radioligand_Binding_Workflow A Prepare Membranes from Receptor-Expressing Cells B Incubate Membranes with Radioligand and Unlabeled L-659,877 A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50/Ki Determination) D->E

Caption: Experimental workflow for a radioligand binding assay.

Selectivity_Comparison L659877 L-659,877 NK2 NK2 Receptor (High Affinity) L659877->NK2 High Potency (IC50 = 5.29 µM) NK1 NK1 Receptor (Lower Affinity) L659877->NK1 Lower Potency (Data Not Reported) NK3 NK3 Receptor (Lower Affinity) L659877->NK3 Lower Potency (Data Not Reported)

Caption: Logical relationship of L-659,877 selectivity for tachykinin receptors.

Safety Operating Guide

Essential Procedures for the Safe Disposal of L-659,877

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for L-659,877 was found in the available public domain. The following guidance is based on general best practices for the disposal of research-grade peptides and potent neurokinin receptor antagonists. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Proper disposal of the neurokinin receptor antagonist L-659,877 is critical to ensure personnel safety and environmental protection. As with any potent research chemical, a thorough understanding of its properties and associated hazards is the first step in responsible waste management.

Chemical and Physical Properties of L-659,877

A summary of the known properties of L-659,877 is provided below. This information should be used in conjunction with your institution's specific safety and disposal protocols.

PropertyValue
Form Powder
Color White
Storage Temperature -20°C

Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle L-659,877 with appropriate personal protective equipment (PPE). This serves as the primary barrier against accidental exposure.[1]

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile. If gloves become contaminated, change them immediately.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes, especially when handling the powdered form or solutions.[1]

  • Lab Coat: A lab coat or protective gown should always be worn over standard clothing to protect the skin.[1]

All handling of L-659,877 should be confined to a designated laboratory area or a chemical fume hood to prevent cross-contamination.[1]

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of L-659,877 typically used in a research setting.

  • Waste Segregation: All waste contaminated with L-659,877, including used vials, pipette tips, gloves, and other consumables, must be collected in designated and clearly labeled hazardous waste containers.[1][2] Never dispose of this material in regular trash or down the drain.[1][3]

  • Inactivation (Recommended for Liquid Waste): While not always mandatory for all research peptides, inactivation provides an additional layer of safety. A common method for peptide inactivation is chemical degradation through hydrolysis. This can be achieved by treating the peptide solution with a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) for a minimum of 24 hours to break the peptide bonds.[4]

  • Neutralization: Following the inactivation period, the acidic or basic solution must be neutralized. For acidic solutions, slowly add a base like sodium bicarbonate until the pH is between 6.0 and 8.0. For basic solutions, slowly add an acid to achieve the same pH range.[4]

  • Solid Waste Management: All solid waste contaminated with L-659,877 should be placed in a designated solid chemical waste container. This container must be clearly labeled with "Hazardous Chemical Waste" and the name of the chemical.[2][4]

  • Storage Pending Disposal: Store the labeled hazardous waste containers in a designated, secure secondary containment area, away from incompatible materials, until they are collected by your institution's EHS department.[4]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1][3][4]

Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with L-659,877 must be thoroughly decontaminated.

  • Initial Cleaning: Remove any visible contamination from the equipment surfaces using absorbent pads.

  • Chemical Decontamination: A common method for decontaminating equipment is to use a 10% bleach solution, allowing for a contact time of at least 30 minutes.[5][6] For surfaces that may be corroded by bleach, an enzymatic detergent can be used.[7]

  • Rinsing: After decontamination, thoroughly rinse the equipment with water to remove any residual cleaning agents.[6]

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process and procedural flow for the proper disposal of L-659,877.

start Start: L-659,877 Waste Generated assess_waste Assess Waste Type start->assess_waste liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid solid_waste Solid Waste (Vials, PPE, etc.) assess_waste->solid_waste Solid inactivate Inactivate with 1M HCl or 1M NaOH (min. 24h) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid store Store in Secure Secondary Containment collect_liquid->store collect_solid->store dispose Arrange for EHS/Contractor Pickup store->dispose end End: Proper Disposal dispose->end

Caption: General workflow for the disposal of L-659,877.

References

Essential Safety and Logistical Information for Handling L-659,877

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with L-659,877.

Hazard Assessment and Engineering Controls

Given the unknown specific hazards of L-659,877, a precautionary approach is mandatory. Assume the compound is potent and potentially toxic.

  • Engineering Controls: All work with L-659,877, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] For procedures with a higher risk of aerosol generation, a glove box or other containment enclosure should be considered.

  • Designated Area: Establish a designated area within the laboratory for the handling and storage of L-659,877. This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling L-659,877.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., double-gloving with nitrile or neoprene gloves)To prevent skin contact with the compound.[2][3] Regularly inspect gloves for any signs of degradation or puncture.
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shieldTo protect eyes from splashes or aerosols.[2][4] A face shield is recommended when there is a significant splash risk.[2]
Body Protection A dedicated lab coat, preferably a disposable one or one made of a low-permeability fabricTo protect skin and clothing from contamination.[2] Lab coats should be removed before leaving the designated work area.
Respiratory Protection An air-purifying respirator may be required if engineering controls cannot sufficiently control exposure.[1] The use of a respirator requires a formal respiratory protection program, including fit testing and training.To prevent inhalation of airborne particles or aerosols.

Safe Handling and Operational Plan

Adherence to a strict operational plan will minimize the risk of exposure and contamination.

  • Weighing: Weigh L-659,877 in a chemical fume hood. Use disposable weigh boats or papers to avoid cross-contamination.

  • Dissolving: Prepare solutions within the fume hood. Add the solvent to the compound slowly to avoid splashing.

  • Storage: Store L-659,877 in a clearly labeled, sealed container in a designated, secure location away from incompatible materials.[2]

  • Spill Management: In the event of a spill, immediately alert others in the area and evacuate if necessary. Treat all spills of unknown materials as major spills.[2] Use a chemical spill kit with appropriate absorbent materials and neutralizing agents, if known.[3] All personnel involved in the cleanup must wear appropriate PPE.

Disposal Plan

Proper disposal of L-659,877 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that come into contact with L-659,877, including gloves, disposable lab coats, weigh papers, and pipette tips, must be considered hazardous waste.

  • Waste Containers: Collect all solid and liquid waste in clearly labeled, leak-proof containers.[5] The label should include "Hazardous Waste" and the full chemical name, L-659,877.[5][6]

  • Disposal Procedure: Do not dispose of L-659,877 down the drain or in the regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of uncharacterized chemical waste.[5] Provide them with all available information about the compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps and safety precautions for handling L-659,877.

L659877_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve storage_label Label and Seal Container handling_weigh->storage_label If storing handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Contact EHS for Disposal cleanup_waste->cleanup_dispose storage_store Store in Designated Area storage_label->storage_store

Workflow for safely handling L-659,877.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-659877
Reactant of Route 2
L-659877

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.